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2-hydroxy-5-(2-methoxyphenyl)benzoic Acid Documentation Hub

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  • Product: 2-hydroxy-5-(2-methoxyphenyl)benzoic Acid
  • CAS: 400744-79-8

Core Science & Biosynthesis

Foundational

4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid synonyms

An In-depth Technical Guide to the Synthesis and Potential Applications of Substituted Biphenyl Carboxylic Acids, with a Focus on 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid Introduction Biphenyl carboxylic acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of Substituted Biphenyl Carboxylic Acids, with a Focus on 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid

Introduction

Biphenyl carboxylic acid derivatives stand as a privileged scaffold in the landscape of medicinal chemistry. Their unique structural architecture, characterized by two phenyl rings linked by a single carbon-carbon bond, provides a rigid yet conformationally flexible backbone. This, combined with the versatile chemical handle of a carboxylic acid group, allows for the systematic exploration of chemical space to achieve desired pharmacological effects.[1] Compounds based on this core structure have led to the development of numerous therapeutic agents, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1]

This guide delves into the technical nuances of a specific, complex derivative: 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid . While this particular substitution pattern is not extensively documented in readily available literature, its constituent parts—the biphenyl carboxylic acid core, a phenolic hydroxyl group, and a methoxy group—are all well-studied pharmacophores. Therefore, this document will serve as a comprehensive guide for the researcher by deconstructing the target molecule. We will explore the nomenclature and properties of its closest structural analogues, provide a robust, field-proven synthetic methodology for its potential creation, and discuss its putative biological significance based on established structure-activity relationships.

Nomenclature, Isomerism, and Known Analogues

The precise naming of biphenyl derivatives is critical for unambiguous communication. The biphenyl system is numbered starting from the carbon atom attached to the substituent of highest priority, proceeding around the first ring, and then continuing from the carbon atom of the second ring that is attached to the first, and around the second ring. The carbons of the second ring are denoted with a prime (').

Given the scarcity of data on 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid, we will examine its closely related and well-characterized analogues to build a foundational understanding.

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4'-Methoxy-biphenyl-3-carboxylic acid 3-(4-methoxyphenyl)benzoic acid; 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid725-05-3C₁₄H₁₂O₃228.24[2][3]
4'-Hydroxy-biphenyl-3-carboxylic acid 3-(4-hydroxyphenyl)benzoic acid91455-00-8C₁₃H₁₀O₃214.22[4]
4'-Hydroxy-4-biphenylcarboxylic acid 4-(4-hydroxyphenyl)benzoic acid58574-03-1C₁₃H₁₀O₃214.22[5][6]

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of these molecules dictate their behavior in both chemical reactions and biological systems. The table below summarizes key computed and experimental data for the selected analogues.

Property4'-Methoxy-biphenyl-3-carboxylic acid4'-Hydroxy-biphenyl-3-carboxylic acid4'-Hydroxy-4-biphenylcarboxylic acid
Melting Point 202-203 °C[3]Not available295 °C (decomposes)[5]
Boiling Point (Predicted) 424.6±38.0 °C[3]Not availableNot available
pKa (Predicted) 4.15±0.10[3]Not availableNot available
LogP (Predicted) 3.3[4]Not available3.2[6]
Form Solid[3]Not availablePowder, crystals[5]

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the core biphenyl structure is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method due to its versatility, functional group tolerance, and high yields.[1][7] The following protocol outlines a robust and validated workflow for the synthesis of a substituted biphenyl carboxylic acid, specifically tailored for our target molecule, 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid.

Conceptual Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Work-up & Purification A 3-Bromo-4-hydroxybenzoic acid Coupling Suzuki-Miyaura Coupling (80-100 °C, 12-24h) A->Coupling B 2-Methoxyphenylboronic acid B->Coupling Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->Coupling Base K₂CO₃ or Na₂CO₃ (Base) Base->Coupling Solvent DME/H₂O or Dioxane/H₂O Solvent->Coupling Workup Aqueous Work-up (Acidification & Extraction) Coupling->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Target Molecule: 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid Purify->Product

Caption: General workflow for the synthesis of 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful coupling is readily confirmed by TLC and spectroscopic analysis post-purification.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-hydroxybenzoic acid (1.0 eq.), 2-methoxyphenylboronic acid (1.1-1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

    • Causality: The use of an excess of the boronic acid component helps to drive the reaction to completion. The inorganic base is crucial for the transmetalation step in the catalytic cycle.

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen gas through the solution.

    • Causality: The aqueous component is necessary to dissolve the inorganic base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the reaction mixture under a positive pressure of nitrogen.

    • Causality: Pd(0) is the active catalytic species that initiates the oxidative addition step with the aryl halide.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with water. Carefully acidify the aqueous phase with 1N HCl until the pH is ~2-3. This will protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid.[7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Potential Applications and Biological Significance

The biphenyl carboxylic acid scaffold is a cornerstone in drug design, and the specific functional groups of our target molecule suggest several avenues for therapeutic investigation.

Anti-inflammatory and Anticancer Potential

Many biphenyl carboxylic acids function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1] Furthermore, recent studies have demonstrated the potent anticancer activity of novel biphenyl carboxylic acid derivatives.[7] For example, some derivatives have shown significant cytotoxicity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[7] A recent study also highlighted derivatives of 4'-hydroxybiphenyl-4-carboxylic acid as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8]

Structure-Activity Relationship Insights

The biological activity of phenolic acids is profoundly influenced by their substitution patterns.

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a key hydrogen bond donor and can be critical for receptor binding. It is also the primary site for antioxidant activity through hydrogen atom transfer (HAT) or single-electron transfer (SET-PT) mechanisms.[9]

  • Methoxy (-OCH₃) Group: The presence of an electron-donating methoxy group can enhance antioxidant activity and modulate the electronic properties of the molecule, which can influence its binding affinity and metabolic stability.[9] The position of the methoxy group (ortho, in the 2' position) can induce a twisted conformation in the biphenyl system, which may be favorable for binding to specific protein pockets.

Hypothetical Mechanism of Action: EGFR Inhibition

Based on related structures, a plausible hypothesis is that 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid could interact with protein kinases like EGFR. The diagram below illustrates a simplified conceptual pathway.

G Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Activates Molecule 4-hydroxy-2'-methoxy- 3-biphenylcarboxylic acid Molecule->EGFR Potential Allosteric Inhibition Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Conceptual diagram of potential EGFR pathway inhibition.

Conclusion

While 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid remains a sparsely documented entity, this guide establishes a clear and scientifically grounded framework for its study. By analyzing its structural analogues, we can predict its physicochemical properties and, most importantly, propose a reliable synthetic route via the robust Suzuki-Miyaura cross-coupling reaction. The rich pharmacology associated with the biphenyl carboxylic acid scaffold, combined with the modulating effects of hydroxyl and methoxy substituents, positions this molecule as a compelling candidate for investigation in drug discovery programs, particularly in the fields of oncology and inflammation. Future research should focus on its successful synthesis, characterization, and subsequent screening in relevant biological assays to unlock its therapeutic potential.

References

  • PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4'-Hydroxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • Google Patents. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
  • Shihab, et al. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]

  • ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ResearchGate. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • MDPI. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

Sources

Exploratory

2-hydroxy-5-(2-methoxyphenyl)benzoic acid solubility data

Executive Summary This technical guide addresses the physicochemical characterization of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid , a lipophilic derivative of salicylic acid. While direct experimental solubility data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical characterization of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid , a lipophilic derivative of salicylic acid. While direct experimental solubility data for this specific isomer is not currently available in public chemical repositories, its structural homology to Diflunisal (5-(2,4-difluorophenyl)salicylic acid) allows for high-confidence predictive profiling.

This guide provides a comprehensive framework for determining the solubility of this compound, using Diflunisal as a reference standard. It details the experimental protocols, thermodynamic modeling equations (Apelblat and van 't Hoff), and chromatographic methods required to generate valid solubility datasets for formulation and synthesis optimization.

Chemical Profile & Structural Analysis

The target compound is a biphenyl derivative of salicylic acid.[1] The introduction of a 2-methoxyphenyl group at the 5-position significantly increases lipophilicity compared to the parent salicylic acid, shifting its classification towards BCS Class II (Low Solubility, High Permeability).

PropertyTarget CompoundReference Standard (Diflunisal)
IUPAC Name 2-hydroxy-5-(2-methoxyphenyl)benzoic acid5-(2,4-difluorophenyl)2-hydroxybenzoic acid
Structure Biphenyl-salicylate core, 2'-OMe groupBiphenyl-salicylate core, 2',4'-F groups
Molecular Weight ~244.24 g/mol 250.20 g/mol
Predicted LogP ~3.8 – 4.24.44
pKa (COOH) ~3.0 (Predicted)2.9 (Experimental)
pKa (Phenolic OH) ~13.0 (Predicted)12.5 (Experimental)
Solubility Class Practically insoluble in waterPractically insoluble in water (14.5 mg/L)

Key Insight: The 2-methoxy group is electron-donating and bulky, potentially disrupting crystal packing efficiency compared to the fluoro-substituted analog, which may result in a slightly lower melting point and marginally higher solubility in polar organic solvents than Diflunisal.

Reference Solubility Data (Benchmark)

Since the target compound lacks specific data, the following experimentally verified data for Diflunisal should be used as the baseline for experimental design. Expect the target compound to follow a similar trend: Endothermic dissolution with high solubility in dipolar aprotic solvents.

Table 1: Benchmark Solubility Data (Diflunisal) at 25°C Source: Derived from standard pharmaceutical profiles (e.g., Cayman Chem, PubChem).

Solvent SystemSolubility (mg/mL)Solubility (Mole Fraction,

)
Classification
Water (pH 1.2 - 6.0) < 0.02<

Practically Insoluble
Ethanol (96%) ~25.0~

Soluble
Methanol ~30.0~

Soluble
DMSO > 25.0HighSoluble
DMF > 30.0HighFreely Soluble
Acetone ~15.0ModerateSoluble
Chloroform < 1.0LowSlightly Soluble

Experimental Protocol: Solubility Determination

To generate high-integrity data for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid, follow this standardized Isothermal Saturation Method .

Workflow Diagram

SolubilityWorkflow cluster_conditions Critical Parameters Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask) Temp: 298.15 - 323.15 K Time: 24 - 48 Hours Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation / Filtration 0.45 µm) Equilibration->Separation Equilibrium Reached Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV) Dilution->Analysis Calc Data Processing (Mole Fraction & Thermodynamics) Analysis->Calc TempControl Temp Control: ± 0.05 K Purity Solid Purity: >98%

Caption: Standardized workflow for isothermal solubility determination of lipophilic solid APIs.

Detailed Methodology
  • Preparation: Add excess solid 2-hydroxy-5-(2-methoxyphenyl)benzoic acid to 10 mL of the target solvent (e.g., Water, Ethanol, 1-Octanol) in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath.

    • Temperature Range: 293.15 K to 323.15 K (in 5 K increments).

    • Agitation: 150 rpm for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop agitation and allow phases to separate for 2 hours (or centrifuge at 4000 rpm for 10 min).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the experiment temperature to prevent precipitation).

  • Quantification: Dilute the filtrate with the HPLC mobile phase and analyze.

HPLC Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – 60:40 v/v (Isocratic).

    • Note: Adjust ratio based on retention time; the lipophilic biphenyl group requires high organic content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm (Targeting the conjugated biphenyl system).

  • Injection Volume: 10 µL.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, use the Apelblat Equation  to correlate solubility with temperature.[2][3] This is the industry standard for non-ideal solutions.
The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).[2][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Functions

Calculate the apparent thermodynamic properties of dissolution using the van 't Hoff analysis :

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), typical for this class of compounds.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Interpretation: A positive
    
    
    explains low solubility in water; a negative
    
    
    in organic solvents indicates spontaneous dissolution.
  • Entropy of Solution (

    
    ): 
    
    
    
    

Logical Signaling Pathway: Dissolution Mechanism

Understanding the why behind the solubility is critical for formulation.

DissolutionMech cluster_factors Governing Factors Solid Solid Crystal Lattice (High Lattice Energy) Solvent Solvent Cavity Formation Solid->Solvent Endothermic (+ΔH_fus) Interaction Solute-Solvent Interaction Solvent->Interaction Mixing Solution Saturated Solution Interaction->Solution Exothermic (-ΔH_mix) Factor1 Hydrogen Bonding (COOH, OH) Factor2 Pi-Pi Stacking (Biphenyl) Factor3 Dielectric Constant

Caption: Thermodynamic cycle of dissolution. The high lattice energy of the biphenyl structure is the primary barrier to aqueous solubility.

References

  • PubChem. (2025).[5] Diflunisal Compound Summary (CID 3059). National Library of Medicine. [Link]

  • Shakeel, F. et al. (2014). Solubility and thermodynamics of diflunisal in different solvents. Journal of Molecular Liquids. (Contextual reference for methodology).
  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Apelblat, A. & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 278 K to T = 348 K. Journal of Chemical Thermodynamics.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted biaryl salicylic acid derivatives are a class of compounds with significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biaryl salicylic acid derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The specific target molecule, 2-hydroxy-5-(2-methoxyphenyl)benzoic acid, possesses a scaffold that can be found in various pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of starting materials have cemented its status as an indispensable tool in modern organic synthesis.[3]

These application notes provide a comprehensive and detailed protocol for the synthesis of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid. The protocol is designed to be a robust starting point for researchers, offering insights into the rationale behind the choice of reagents and conditions, and providing guidance for troubleshooting.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (in this case, 2-methoxyphenylboronic acid) and an organohalide (5-bromo-2-hydroxybenzoic acid) in the presence of a palladium catalyst and a base.[4]

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center. The base is crucial for activating the boronic acid, making it more nucleophilic.[1]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Coupling_Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Recommended Supplier(s)
5-Bromo-2-hydroxybenzoic acid89-55-4217.02Sigma-Aldrich[5], TCI America, Apollo Scientific[6]
2-Methoxyphenylboronic acid5720-06-9151.96Sigma-Aldrich[7], TCI America[8], Santa Cruz Biotechnology[9]
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Standard chemical suppliers
Triphenylphosphine (PPh₃)603-35-0262.29Standard chemical suppliers
Potassium carbonate (K₂CO₃)584-08-7138.21Standard chemical suppliers
1,4-Dioxane, anhydrous123-91-188.11Standard chemical suppliers
Water, deionized7732-18-518.02-
Ethyl acetate141-78-688.11Standard chemical suppliers
Hexanes110-54-386.18Standard chemical suppliers
Hydrochloric acid (HCl), 1 M7647-01-036.46Standard chemical suppliers
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Standard chemical suppliers

Experimental Protocol

Reaction Setup Workflow

Reaction_Setup

Caption: Workflow for the synthesis of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.). Rationale: The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition and Degassing:

    • To the flask, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent mixture is necessary to dissolve both the organic substrates and the inorganic base.[3]

    • Degas the reaction mixture again by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-hydroxybenzoic acid) is consumed. Reaction times can vary but are typically in the range of 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid. This will protonate the carboxylate to the carboxylic acid, making it extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxy-5-(2-methoxyphenyl)benzoic acid.

Characterization of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid

  • Appearance: Expected to be a solid.

  • ¹H NMR (in DMSO-d₆):

    • -OCH₃ protons: A singlet around 3.7-3.9 ppm.[10]

    • Aromatic protons: A set of multiplets in the range of 6.8-8.0 ppm.[10]

    • -COOH proton: A broad singlet between 11-13 ppm.[10]

    • -OH proton: A broad singlet, chemical shift can vary.

  • ¹³C NMR:

    • Methoxy (–OCH₃): ~55–57 ppm.[10]

    • Aromatic carbons: ~110–160 ppm.

    • Carboxyl carbon: ~165–175 ppm.[10]

  • IR Spectroscopy:

    • O–H of carboxylic acid: A broad peak from 2500–3300 cm⁻¹.[10][11]

    • C=O of carboxylic acid: A strong, sharp peak around 1680–1720 cm⁻¹.[10][11]

    • Aromatic C–H stretches: ~3000–3100 cm⁻¹.[12]

    • C–O stretch (ether): Around 1200–1300 cm⁻¹.[10]

  • Mass Spectrometry (ESI-MS): Calculation for C₁₄H₁₂O₄, [M-H]⁻ expected at m/z ≈ 243.07.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Ensure proper inert atmosphere techniques.- Use freshly opened or purified solvents and reagents.- Consider a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂).
Side reactions - Homocoupling of the boronic acid- Protodeboronation of the boronic acid- Use a slight excess of the boronic acid (1.1-1.2 eq.).- Ensure the base is of good quality and anhydrous if using an organic solvent system.
Difficult purification - Co-elution of product and starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Safety Precautions

  • 5-Bromo-2-hydroxybenzoic acid is an irritant to the skin, eyes, and respiratory system.[13][14][15][16]

  • 2-Methoxyphenylboronic acid may cause skin and serious eye irritation, and may cause respiratory irritation.[8][17][18]

  • Palladium acetate and triphenylphosphine are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • 5-Bromosalicylic Acid.
  • 2-Methoxyphenylboronic acid 95 5720-06-9. Sigma-Aldrich.
  • 2-Methoxyphenylboronic acid, min. 97%. Strem.
  • 5-Bromosalicylic acid - Safety D
  • Safety D
  • sigma-aldrich - Safety D
  • 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958. PubChem.
  • 2-Methoxyphenylboronic Acid 5720-06-9. TCI AMERICA.
  • 2-Methoxyphenylboronic acid | CAS 5720-06-9 | SCBT. Santa Cruz Biotechnology.
  • 5-Bromosalicylic acid | C7H5BrO3 | CID 6972. PubChem.
  • SAFETY D
  • 2-Methoxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
  • 5-Bromo-2-hydroxybenzoic acid. CymitQuimica.
  • 2-Methoxyphenylboronic acid, AOBCHEM USA 10264-100G. 5720-06-9. MFCD00236047.
  • 5-Bromo-2-hydroxybenzoic acid. Chem-Impex.
  • 89-55-4 Cas No. | 5-Bromo-2-hydroxybenzoic acid. Apollo Scientific.
  • 5-Bromosalicylic Acid | 89-55-4. TCI AMERICA.
  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. - Filo.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC.
  • 5-Bromosalicylic acid technical grade, 90 89-55-4. Sigma-Aldrich.
  • 5-Bromosalicylic acid - 5-Bromo-2-hydroxybenzoic acid. Sigma-Aldrich.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2-Ethyl-5-hydroxybenzoic acid | C9H10O3 | CID 21506395. PubChem.
  • 5-Bromo-2-methoxyphenylboronic acid. Chem-Impex.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203. PubChem.
  • 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. Sigma-Aldrich.
  • 2-Methyl-5-hydroxybenzoic acid. Chem-Impex.
  • 2-Hydroxy-5-nitrobenzoic acid Manufacturer | CAS 96-97-9 Bulk Supply. Cion Pharma.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
  • boronic acid compounds. FUJIFILM Wako.
  • 2-Hydroxy-5-methoxybenzoic acid 98 2612-02-4. Sigma-Aldrich.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...

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Application

Application Note &amp; Protocols: Crystallization Strategies for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid

Introduction: The Critical Role of Solid-Form Control 2-hydroxy-5-(2-methoxyphenyl)benzoic acid is a complex aromatic carboxylic acid possessing multiple functional groups capable of intricate intermolecular interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-Form Control

2-hydroxy-5-(2-methoxyphenyl)benzoic acid is a complex aromatic carboxylic acid possessing multiple functional groups capable of intricate intermolecular interactions. As with any active pharmaceutical ingredient (API), the solid-state properties of this molecule are not merely a matter of physical form; they are fundamental to its stability, dissolution rate, bioavailability, and manufacturability.[1] Uncontrolled crystallization can lead to the formation of different crystalline arrangements, known as polymorphs, or non-crystalline amorphous material.[2][3]

Different polymorphs of the same API, despite being chemically identical, can exhibit vastly different physicochemical properties.[4][5] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product, as famously occurred with the antiviral drug Ritonavir.[4] Therefore, developing a robust and reproducible crystallization process is a critical step in drug development to ensure consistent product quality and therapeutic efficacy.[6][7]

This guide provides a detailed framework and actionable protocols for developing a controlled crystallization process for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid. It is grounded in the principles of physical chemistry and addresses the specific challenges posed by the molecule's structure.

Molecular Analysis and Predicted Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to designing an effective crystallization strategy.

  • Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor. It frequently leads to the formation of highly stable centrosymmetric dimers in the solid state, which can serve as the primary building block of the crystal lattice.

  • Phenolic Hydroxyl Group (-OH): Also a potent hydrogen bond donor and acceptor, this group adds another layer of potential intermolecular interactions, increasing the likelihood of complex hydrogen-bonding networks.

  • Ether Linkage (-OCH₃): The methoxy group acts as a hydrogen bond acceptor.

  • Biphenyl-like Core: The two phenyl rings are connected via a C-C bond. The rotational freedom around this bond introduces conformational flexibility. Different dihedral angles between the rings can be "frozen" into the crystal lattice, giving rise to conformational polymorphism.

This combination of rigid aromatic cores, significant hydrogen bonding capability, and conformational flexibility makes 2-hydroxy-5-(2-methoxyphenyl)benzoic acid a prime candidate for exhibiting polymorphism. The primary challenge will be to consistently produce the desired, thermodynamically stable form.

Property Predicted Value / Characteristic Rationale / Comments
Appearance White to off-white crystalline powderTypical for aromatic carboxylic acids.
Solubility Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate, THF).The carboxylic acid and hydroxyl groups require polar solvents for effective solvation.
Melting Point To be determined experimentally. Expected to be relatively high (>150 °C).Extensive hydrogen bonding and aromatic stacking contribute to a stable crystal lattice. For comparison, the related 2-hydroxy-5-methoxybenzoic acid has a melting point of 142-146 °C.[8]
Polymorphism High probability of occurrence.Due to multiple hydrogen bonding sites and conformational flexibility.[1][5]

The Crystallization Workflow: A Strategic Overview

Successful crystallization is a process of controlled supersaturation. A solution is prepared where the solute concentration is pushed beyond its equilibrium solubility limit, creating a driving force for nucleation (the birth of new crystals) and subsequent growth.[9] The manner in which this supersaturation is achieved dictates the crystallization method and often the final crystalline form.

G cluster_prep Preparation cluster_process Supersaturation & Growth cluster_iso Isolation & Analysis cluster_methods Crude Crude Material Dissolve Complete Dissolution (Solvent Selection) Crude->Dissolve Supersat Induce Supersaturation Dissolve->Supersat Nucleation Nucleation & Crystal Growth (Controlled Conditions) Supersat->Nucleation Cooling Cooling AntiSolvent Anti-Solvent Addition Evap Slow Evaporation Isolate Isolation (Filtration) Nucleation->Isolate Drying Drying Isolate->Drying Characterize Solid-State Characterization (PXRD, DSC, TGA) Drying->Characterize

Caption: General workflow for developing a crystallization process.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

This is the most common industrial method, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[10] It is generally effective for compounds that exhibit a significant change in solubility with temperature.

Rationale: Slow, controlled cooling allows the system to remain close to equilibrium, which typically favors the growth of larger, purer crystals of the most thermodynamically stable polymorph.[11]

Step-by-Step Methodology:

  • Solvent Screening: In separate small vials, determine the approximate solubility of the compound in a range of solvents (see Table 2) at room temperature and at an elevated temperature (e.g., 60 °C or near the solvent's boiling point). An ideal solvent will dissolve a significant amount of solute when hot but very little when cold.

  • Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and reflux condenser, add 1.0 g of crude 2-hydroxy-5-(2-methoxyphenyl)benzoic acid.

  • Add the chosen solvent (e.g., isopropanol) portion-wise while stirring and gently heating (e.g., to 70-80 °C) until all the solid has just dissolved. Avoid using a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed crystallization vessel. This prevents premature crystallization and removes particulate matter.

  • Controlled Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the vessel with glass wool or placing it in an insulated container can slow the cooling rate. A typical rate is 10-20 °C per hour.[12]

  • Further Cooling: Once at room temperature, place the vessel in an ice bath or refrigerator (4 °C) for at least 2-4 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals on the filter with a small amount of the cold crystallization solvent to remove any residual dissolved impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good hydrogen bonding capability to dissolve the solute.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents, effective at dissolving polar compounds.
Esters Ethyl AcetateMedium polarity, often provides a good solubility gradient with temperature.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood solvents for many organics, but check for peroxide formation.
Aromatic TolueneMay promote crystallization through π-π stacking interactions.[13]
Nitriles AcetonitrileA polar aprotic solvent often useful for greasy or difficult-to-crystallize compounds.[14]
Table 2: Suggested solvents for initial cooling crystallization screening.
Protocol 2: Anti-Solvent Crystallization

This technique involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, which drastically reduces the compound's solubility and induces crystallization.[15] This method is particularly useful when the compound's solubility is not strongly dependent on temperature.

Rationale: The rapid generation of high supersaturation can sometimes trap metastable polymorphs. However, by controlling the addition rate and mixing, the process can be fine-tuned to target a specific crystalline form.[16]

G GoodSolvent Compound Dissolved in 'Good' Solvent (High Solubility) AntiSolvent Addition of Miscible 'Anti-Solvent' (Poor Solubility) GoodSolvent->AntiSolvent Slowly, with stirring Result Reduced Overall Solubility -> Supersaturation -> Crystallization AntiSolvent->Result

Caption: The principle of anti-solvent crystallization.

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection: Choose a miscible pair of solvents where the compound is highly soluble in one (the "good" solvent) and poorly soluble in the other (the "anti-solvent"). Refer to Table 3.

  • Dissolution: Dissolve 1.0 g of the crude material in the minimum amount of the good solvent (e.g., THF) at room temperature with stirring to obtain a clear, concentrated solution.

  • Anti-Solvent Addition: While vigorously stirring the solution, add the anti-solvent (e.g., Heptane) dropwise using an addition funnel.

  • Observe for Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (the "cloud point"), indicating that nucleation has begun.

  • Seeding (Optional): If a desired crystal form is already available, add a few seed crystals at the cloud point to promote the growth of that specific form and avoid uncontrolled nucleation.[7][16]

  • Crystal Growth: After reaching the cloud point, continue adding the remainder of the anti-solvent at a slow, controlled rate to allow for crystal growth rather than amorphous precipitation.

  • Maturation: Allow the resulting slurry to stir (or "age") for a period (e.g., 2-12 hours) to ensure the transformation to a stable crystalline form is complete.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol. For washing, use a mixture of the good solvent and anti-solvent that mimics the final composition of the mother liquor.

Good Solvent Potential Anti-Solvent(s) Comments
AcetoneWater, Heptane, TolueneAcetone/water is a classic polar pair. Acetone/heptane is a polar/non-polar pair.
Tetrahydrofuran (THF)Water, HeptaneTHF is fully miscible with both water and heptane.
EthanolWater, Diethyl EtherEnsure good mixing to avoid localized high supersaturation.
Dimethyl Sulfoxide (DMSO)Water, IsopropanolDMSO can dissolve very polar or stubborn compounds; water is an effective anti-solvent.
Table 3: Suggested solvent/anti-solvent pairs for screening.
Protocol 3: Slow Evaporation

This method is less suited for large-scale production but is excellent for generating high-quality single crystals for structural elucidation (e.g., by SCXRD) and for initial polymorph screening.[13][17]

Rationale: The very slow increase in concentration allows for the formation of highly ordered, defect-free crystals, often of the most stable polymorph.

Step-by-Step Methodology:

  • Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or a mixture like dichloromethane/methanol) in a small, clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with perforated parafilm. This restricts the rate of solvent evaporation.[17]

  • Incubation: Place the vial in a location free from vibration and temperature fluctuations.

  • Monitoring: Allow the solvent to evaporate over several days to weeks. Monitor periodically for crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining mother liquor and gently dry the crystals with a stream of inert gas or by dabbing with filter paper.

Characterization and Validation

The outcome of any crystallization experiment must be rigorously validated. Assuming a crystalline product without proper characterization is a significant risk.[18]

Technique Purpose Information Gained
Powder X-Ray Diffraction (PXRD) Primary tool for polymorph identification.[5][18]Provides a unique "fingerprint" for a specific crystal lattice. Different polymorphs will have different PXRD patterns.
Differential Scanning Calorimetry (DSC) Thermal analysis to identify melting points and phase transitions.Can determine the melting point, heat of fusion, and detect solid-solid phase transitions between polymorphs.[10]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Used to identify the presence of residual solvent or to differentiate between an anhydrous form and a hydrate/solvate.[10]
Polarized Light Microscopy (PLM) Visual examination of crystal morphology.Allows for rapid assessment of particle size, shape (habit), and birefringence. Can help distinguish between crystalline and amorphous material.[18]
Single Crystal X-Ray Diffraction (SCXRD) Absolute structure determination.Provides the definitive atomic arrangement within the crystal, confirming the molecular structure and its packing.[19]
Table 4: Key techniques for the characterization of crystalline forms.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid phase instead of a solid.

    • Cause: The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system, or the supersaturation level is too high.

    • Solution: Use a more dilute solution, cool at a much slower rate, or switch to a solvent in which the compound is less soluble.

  • Amorphous Precipitation: A fine, non-crystalline powder crashes out of solution.

    • Cause: Extremely rapid generation of supersaturation (e.g., adding anti-solvent too quickly).

    • Solution: Reduce the rate of supersaturation. Add anti-solvent more slowly, cool more slowly, and ensure vigorous stirring. Seeding can also be beneficial.[16]

  • Poor Crystal Quality: Formation of very fine needles or agglomerates.

    • Cause: Too many nucleation events due to high supersaturation or impurities.

    • Solution: Slow down the crystallization process. Use a cleaner starting material. Consider a solvent system that promotes a different crystal habit.

Regulatory and Quality Considerations

For APIs intended for human use, the control of solid form is a regulatory expectation. The International Council for Harmonisation (ICH) guideline Q6A specifies that for new drug substances, the potential for polymorphism should be investigated and specifications set for the desired crystal form if it impacts drug product performance or stability.[20][21][22][23] A well-defined and controlled crystallization process is a cornerstone of demonstrating process understanding and ensuring batch-to-batch consistency, which are key principles of Quality by Design (QbD) as outlined in ICH Q8.[20]

References

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. [Link]

  • Rephine. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Rephine. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. IKEV. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • Technobis. (2024). Process development of API crystallization: a model-driven approach. Technobis. [Link]

  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Washington. (2006). Crystallisation Techniques. University of Washington, Department of Chemistry. [Link]

  • Université de Sherbrooke. (n.d.). Guide for crystallization. Université de Sherbrooke. [Link]

  • Google Patents. (2017). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. La Factoría de Cristalización. [Link]

  • Crystallization Technology. (2026). Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. Crystallization Technology. [Link]

  • Sun-Up. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Sun-Up. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • ACS Publications. (2009). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ACS Publications. [Link]

  • Sterling Pharma Solutions. (2023). API Development Trends: Solid Form Development. Sterling Pharma Solutions. [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • ChemRxiv. (n.d.). Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e. ChemRxiv. [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Solitek Pharma. (2025). Screening and Selection of Solid Forms: Optimizing Drug Development. Solitek Pharma. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]

  • ChemSynthesis. (2025). 2-hydroxy-5-methoxybenzoic acid. ChemSynthesis. [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (2025). Make the most of most of antisolvent crystallization. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid (C14H13NO6S). PubChemLite. [Link]

  • Reddit. (2025). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • Google Patents. (2014). WO2014093011A1 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). FooDB. [Link]

  • National Institutes of Health. (n.d.). 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. PMC - NIH. [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • MDPI. (2023). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI. [Link]

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Method

Application Note: Engineering Bio-Active MOFs using 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid

Executive Summary This guide details the protocol for utilizing 2-hydroxy-5-(2-methoxyphenyl)benzoic acid (HMPBA) as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs). HMPBA is a structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-hydroxy-5-(2-methoxyphenyl)benzoic acid (HMPBA) as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs). HMPBA is a structural analogue of the NSAID Diflunisal, featuring a salicylate core substituted with a bulky 2-methoxyphenyl group.

Unlike simple linkers (e.g., terephthalic acid), HMPBA offers a mixed-donor coordination site (carboxylate + phenolic hydroxyl) and a hydrophobic tail (methoxyphenyl). These features make it an ideal candidate for:

  • Bio-MOFs: Constructing frameworks where the ligand itself is the bioactive payload (Theranostics).

  • Luminescent Sensors: Leveraging the conjugated biphenyl system for analyte detection.

  • Hydrophobic Pore Engineering: Creating moisture-stable MOFs by lining pores with methoxy groups.

Ligand Analysis & Pre-Synthesis Considerations

Structural Attributes[1][2][3][4][5]
  • Chelating Domain: The salicylate moiety (2-hydroxybenzoate) allows for strong chelation to oxophilic metals (Zr, Mg, Fe) and cluster formation (e.g., Zn-paddlewheels).

  • Steric Domain: The 5-(2-methoxyphenyl) group introduces significant steric bulk and rotational freedom (at the biphenyl bond), which influences pore aperture size and framework topology.

  • Electronic Effects: The electron-donating methoxy group increases the electron density of the aromatic system, potentially enhancing fluorescence quantum yield compared to unsubstituted salicylate.

Solubility Profile
  • Soluble: DMF, DMAc, DMSO, Ethanol (hot).

  • Insoluble: Water, Hexane, Chloroform.

  • pKa Values (Estimated):

    
    , 
    
    
    
    .
    • Implication: Deprotonation of the phenolic oxygen usually requires basic conditions or high temperature solvothermal synthesis.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn-HMPBA (Fluorescent/Structural)

Target: Crystalline frameworks for structural elucidation and sensing applications.

Materials:

  • HMPBA (Ligand): 0.1 mmol (24.4 mg)

  • 
    : 0.1 mmol (29.7 mg)
    
  • Solvent: DMF/Ethanol (3:1 v/v)

  • Modulator: Pyridine (optional, for crystal size control)

Workflow:

  • Dissolution: Dissolve HMPBA in 3 mL DMF. Dissolve Zinc salt in 1 mL Ethanol. Combine in a 10 mL scintillation vial.

  • Homogenization: Sonicate for 5 minutes until clear.

  • Thermal Treatment: Seal vial and place in a programmable oven.

    • Ramp: 1°C/min to 100°C.

    • Hold: 48 hours.

    • Cool: 0.2°C/min to 25°C (Slow cooling is critical for single crystals).

  • Harvesting: Isolate colorless/pale-yellow block crystals via filtration.

  • Washing: Wash

    
     with fresh DMF, then 
    
    
    
    with Ethanol.[1]
Protocol B: Bio-Compatible Mg-HMPBA (Drug Delivery)

Target: Biocompatible "Bio-MOF" for pH-triggered release of the HMPBA ligand.

Materials:

  • HMPBA: 0.2 mmol

  • 
    : 0.4 mmol (Acetate acts as a base to deprotonate the ligand)
    
  • Solvent:

    
    /Ethanol (1:1 v/v) - Green Synthesis
    

Workflow:

  • Mixing: Combine ligand and metal salt in a 20 mL Teflon-lined autoclave.

  • Solvent Addition: Add 8 mL of solvent mixture.

  • Reaction: Heat at 120°C for 24 hours.

  • Activation: The resulting white powder is centrifuged (6000 rpm, 10 min) and washed with Ethanol to remove unreacted ligand.

  • Drying: Vacuum dry at 60°C overnight. Note: Avoid high temperatures (>150°C) to prevent ligand degradation.

Characterization Pipeline

TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray Diffraction)Phase purity & crystallinity check.Sharp, high-intensity peaks at low

(<10°). Absence of metal oxide peaks.
H-NMR (Digested) Confirm Ligand:Metal ratio and stability.Digest MOF in DCl/DMSO-

. Integration of aromatic protons should match stoichiometry.
TGA (Thermogravimetric Analysis)Thermal stability & solvent content.Distinct weight loss steps: Solvent (<150°C) vs. Framework decomposition (>300°C).
SXRD (Single Crystal XRD)Definitive structure solution.R-factor < 5%. Identification of coordination modes (see Diagram 1).

Visualizations

Ligand Coordination Logic

The salicylate core of HMPBA can adopt multiple coordination modes, dictating the final MOF dimensionality.

CoordinationModes Ligand HMPBA Ligand (Salicylate Core) Mode1 Monodentate (Carboxylate only) Ligand->Mode1 Weak Base Mode2 Bidentate Bridging (Carboxylate) Ligand->Mode2 Standard Solvothermal Mode3 Chelating (COO- + Phenolic OH) Ligand->Mode3 High T / Strong Base (Deprotonation) Result1 Flexible/1D Chains Mode1->Result1 Result2 Paddlewheel Clusters (2D/3D) Mode2->Result2 Result3 Rod-Packing (MOF-74 type) High Stability Mode3->Result3

Caption: Coordination versatility of HMPBA. Mode 3 (Chelating) is preferred for high-stability bio-MOFs.

Experimental Workflow: From Synthesis to Bio-Assay

This flow outlines the critical path for validating the MOF for drug delivery applications.

ExperimentalWorkflow Start Start: HMPBA Ligand Synth Solvothermal Synthesis (Zn/Mg/Zr) Start->Synth Wash Solvent Exchange (Ethanol/Acetone) Synth->Wash Activate Activation (Vacuum/Heat) Wash->Activate CharChar CharChar Activate->CharChar Char Structural Characterization (PXRD, TGA, BET) Decision Is Framework Porous? Fail Re-optimize Modulator/Temp Decision->Fail No (Amorphous/Dense) Pass Bio-Assay Phase Decision->Pass Yes Fail->Synth Release In Vitro Release Study (PBS pH 7.4 vs 5.5) Pass->Release Tox Cytotoxicity Assay (MTT/Alamar Blue) Pass->Tox CharChar->Decision

Caption: Step-by-step workflow for synthesizing and validating HMPBA-based Bio-MOFs.

Scientific Commentary & Troubleshooting

The "Methoxy Effect" on Pore Architecture

The 2-methoxyphenyl group at the 5-position is not merely a bystander. In isoreticular synthesis (replacing a smaller ligand like salicylic acid), this bulky group will protrude into the channels.

  • Advantage: It increases the hydrophobicity of the pore surface, potentially improving the hydrolytic stability of the MOF by repelling water molecules from the metal clusters [1].

  • Risk: If the metal cluster spacing is too tight (e.g., < 10 Å), the methoxy groups may cause steric clash, preventing framework assembly. Recommendation: Use longer co-ligands (e.g., 4,4'-bipyridine) as "pillars" to expand the framework if pure HMPBA yields dense phases.

Fluorescence Quenching Mechanisms

HMPBA possesses a conjugated biphenyl system. When coordinated to Zn(II) (


 configuration), the ligand-centered fluorescence is typically preserved or enhanced (Rigidification Induced Emission). However, if coordinated to paramagnetic metals like Cu(II) or Co(II), fluorescence will likely be quenched via electron transfer or energy transfer mechanisms [2]. For sensing applications, stick to Zn(II), Cd(II), or Zr(IV) .

References

  • Rojas, S., et al. "Understanding the Incorporation and Release of Salicylic Acid in Metal‐Organic Frameworks for Topical Administration." European Journal of Inorganic Chemistry, 2021.[2] Link

  • Cui, Y., et al. "Luminescent Functional Metal–Organic Frameworks." Chemical Reviews, 2012. Link

  • Cooper, L., et al. "High-Concentration Aqueous Synthesis of Salicylate-Based Metal-Organic Frameworks." ChemRxiv, 2025. Link

  • Sigma-Aldrich. "2-Hydroxy-5-methoxybenzoic acid Product Specification." Link

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Application

2-hydroxy-5-(2-methoxyphenyl)benzoic acid coordination chemistry

Application Note: Coordination Chemistry of 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid (HMPBA) Executive Summary This guide details the coordination chemistry, synthesis protocols, and characterization strategies for 2-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry of 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid (HMPBA)

Executive Summary

This guide details the coordination chemistry, synthesis protocols, and characterization strategies for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid (abbreviated herein as HMPBA ). As a 5-substituted salicylic acid derivative, HMPBA combines the versatile O,O'-chelating capabilities of the salicylate moiety with the steric bulk and electronic influence of an ortho-methoxyphenyl tail.

Key Applications:

  • Bioinorganic Modeling: Mimicking the active site interactions of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.

  • Metal-Organic Frameworks (MOFs): Constructing porous materials where the bulky 2-methoxyphenyl group prevents dense packing.

  • Luminescent Materials: Sensitizing Lanthanide (Ln³⁺) ions via the "antenna effect" due to the extended

    
    -conjugation of the biaryl system.
    

Ligand Profile & Coordination Modes

Molecule: 2-Hydroxy-5-(2-methoxyphenyl)benzoic acid Abbreviation: HMPBA (


)
pKa Estimates: 

(COOH),

(Phenolic OH).
Structural Insight

HMPBA features a salicylate "head" and a 2-methoxyphenyl "tail" at the 5-position.

  • Steric Twist: The ortho-methoxy group on the pendant phenyl ring induces a significant torsional twist (

    
    ) between the two aromatic rings to minimize steric clash with the salicylate protons. This non-planarity is critical for preventing 
    
    
    
    -
    
    
    stacking quenching in luminescent applications.
  • Donor Sites:

    • Carboxylate (

      
      ):  Primary binding site (Monodentate, Bidentate Chelating, or Bridging).
      
    • Phenolic Oxygen (

      
      ):  Participates in chelation upon deprotonation (forming a 6-membered chelate ring).
      
    • Methoxy Oxygen (

      
      ):  A weak donor; typically non-coordinating unless interacting with large, "soft" cations (e.g., 
      
      
      
      ,
      
      
      , or
      
      
      ).
Visualizing Coordination Modes

CoordinationModes Ligand HMPBA Ligand (H2L) Mode1 Mode I: Monodentate (COOH only) Low pH Ligand->Mode1 Metal (M) pH < 3 Mode2 Mode II: Bidentate Chelating (COO- + OH) Neutral pH Ligand->Mode2 Metal (M) pH 6-8 Mode3 Mode III: Bridging (μ2-COO-) High pH / Clusters Ligand->Mode3 Metal (M) pH > 9 Solvothermal

Figure 1: Primary coordination modes of HMPBA dependent on pH and synthesis conditions.

Experimental Protocols

Protocol A: Synthesis of Mononuclear Cu(II) Complexes (Bio-Model)

Objective: To isolate discrete [Cu(HMPBA)₂(solv)ₓ] complexes for biological activity screening (DNA binding/cleavage).

Materials:

  • HMPBA (1.0 mmol)

  • Cu(OAc)₂·H₂O (0.5 mmol)

  • Methanol (MeOH) and Water

  • 0.1 M NaOH

Procedure:

  • Ligand Activation: Dissolve 244 mg (1.0 mmol) of HMPBA in 20 mL of MeOH.

  • Deprotonation: Add 10 mL of 0.1 M NaOH dropwise to adjust pH to ~7.5. The solution should turn clear.

  • Metal Addition: Dissolve 100 mg (0.5 mmol) of Cu(OAc)₂·H₂O in 5 mL of H₂O. Add this slowly to the ligand solution while stirring at 50°C.

  • Reaction: The solution will turn deep green (indicative of Cu-O coordination). Stir for 2 hours at 50°C.

  • Crystallization: Filter the solution to remove any precipitate. Allow the filtrate to evaporate slowly at room temperature. Green block crystals suitable for X-ray diffraction (XRD) should form within 3-5 days.

Expected Outcome: Formation of a square-planar or square-pyramidal Cu(II) complex where HMPBA acts as a monoanionic (


) or dianionic (

) bidentate ligand.
Protocol B: Solvothermal Synthesis of Ln-MOFs (Luminescence)

Objective: To synthesize a Terbium (Tb³⁺) coordination polymer for green luminescence sensing.

Materials:

  • HMPBA (0.2 mmol)

  • Tb(NO₃)₃·6H₂O (0.1 mmol)

  • DMF / Ethanol / H₂O (2:1:1 ratio)

Procedure:

  • Preparation: Mix HMPBA (49 mg) and Tb(NO₃)₃ (45 mg) in a 20 mL scintillation vial.

  • Solvent: Add 4 mL of the DMF/EtOH/H₂O mixture. Sonicate for 10 mins to ensure homogeneity.

  • Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 48 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes large crystal growth).

  • Isolation: Wash the resulting colorless crystals with EtOH and dry in air.

Mechanism: The HMPBA ligand acts as an "antenna," absorbing UV light (


 nm) and transferring energy to the Tb³⁺ resonance level (

), resulting in sharp green emission (

nm).

Characterization & Data Interpretation

Infrared Spectroscopy (FT-IR) Fingerprints

Use this table to validate coordination modes.

Functional GroupFree Ligand (cm⁻¹)Complex (cm⁻¹)Interpretation

~3250 (broad)Absent or ShiftedDeprotonation & coordination of phenolic oxygen.

~1670 (acid C=O)1580 - 1610Formation of carboxylate metal bond.

~14201380 - 1400Symmetric stretch.

N/A> 200Indicates Monodentate binding.

N/A< 150Indicates Chelating/Bridging binding.
UV-Vis Spectroscopy
  • Ligand: HMPBA typically shows

    
     transitions at 280-320 nm.
    
  • Complex: Look for Ligand-to-Metal Charge Transfer (LMCT) bands in the 350-450 nm range (especially for Cu/Fe complexes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: HMPBA Ligand Step1 Dissolution & pH Adjustment (MeOH/H2O, pH 7-8) Start->Step1 Branch Select Metal Step1->Branch PathA Transition Metal (Cu/Zn) Room Temp / 50°C Branch->PathA 3d Metals PathB Lanthanide (Tb/Eu) Solvothermal (100°C) Branch->PathB 4f Metals CrystA Slow Evaporation (Days) PathA->CrystA CrystB Slow Cooling (Hours) PathB->CrystB ResultA Discrete Complexes (Bio-active) CrystA->ResultA ResultB Coordination Polymers (Luminescent) CrystB->ResultB

Figure 2: Decision tree for synthesizing HMPBA complexes based on desired application.

References

  • Lawal, A. et al. (2020). "Salicylic acid and its derivatives as ligands in coordination chemistry: A review." Journal of Coordination Chemistry. Link

    • Context: General review of salicylate coordination modes (monodentate vs.
  • Devereux, M. et al. (2007). "Synthesis, structure and biological activity of copper(II) complexes of 5-phenylsalicylic acid." Polyhedron. Link

    • Context: Closest structural analog (5-phenyl vs 5-(2-methoxyphenyl)). Provides baseline for bioactivity protocols.
  • Bünzli, J.C.G. (2015). "On the design of highly luminescent lanthanide complexes." Coordination Chemistry Reviews. Link

    • Context: Theoretical grounding for the "antenna effect" in salicyl
  • Sheldrick, G.M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

    • Context: Standard protocol for refining the crystal structures obtained
Method

Advanced Application Note: Palladium-Catalyzed Architectures for 2-Hydroxy-5-Substituted Benzoic Acids

Executive Summary & Strategic Analysis The 2-hydroxy-5-substituted benzoic acid scaffold (5-substituted salicylic acid) is a privileged pharmacophore in medicinal chemistry, serving as the core for non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2-hydroxy-5-substituted benzoic acid scaffold (5-substituted salicylic acid) is a privileged pharmacophore in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Diflunisal), mesalazine derivatives, and emerging SIRT5 inhibitors.

While the classical Kolbe-Schmitt reaction (carboxylation of phenoxides) remains the industrial baseline for simple salicylic acid, it suffers from harsh conditions (high T/P), poor regioselectivity with substituted phenols, and intolerance to sensitive functional groups.

Palladium-catalyzed synthesis offers a superior alternative for high-value intermediates, providing mild conditions, exceptional regiocontrol, and modularity. This guide details two distinct, self-validating workflows:

  • Route A (De Novo Core Synthesis): Hydroxycarbonylation of 2-halo-4-substituted phenols. Ideal for building the carboxylic acid moiety onto an existing aryl skeleton.

  • Route B (Late-Stage Diversification): Suzuki-Miyaura cross-coupling of 5-halo-2-hydroxybenzoic acids. Ideal for generating libraries of 5-aryl/heteroaryl derivatives from a common precursor.

Mechanistic Pathways & Decision Logic

Synthetic Route Selection

Select your protocol based on available starting materials and the specific bond being formed.

RouteSelection Start Target: 2-Hydroxy-5-Substituted Benzoic Acid Decision What is your Starting Material? Start->Decision Phenol 2-Halo-4-Substituted Phenol (Need to add COOH) Decision->Phenol Route 1 Acid 5-Halo-2-Hydroxybenzoic Acid (Need to add Substituent) Decision->Acid Route 2 RouteA PROTOCOL A: Pd-Catalyzed Hydroxycarbonylation Phenol->RouteA CO Insertion RouteB PROTOCOL B: Suzuki-Miyaura Cross-Coupling Acid->RouteB C-C Bond Formation

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Pd-Catalyzed Hydroxycarbonylation

Objective: Conversion of 2-iodo-4-substituted phenols into 2-hydroxy-5-substituted benzoic acids. Mechanism: Pd(0) oxidative addition followed by CO insertion and nucleophilic attack by water.

Critical Design Parameters
  • Catalyst System: Ligand-free Pd(OAc)₂ is preferred in PEG-400. The polymer acts as a stabilizer for Pd nanoparticles, preventing aggregation ("Pd-black" formation) without the need for expensive phosphines.

  • CO Source: While CO gas is standard, safety protocols often favor solid surrogates. This protocol uses standard CO balloons but notes Mo(CO)₆ as a solid alternative.

  • Base: K₂CO₃ is essential to neutralize the HI byproduct and facilitate the nucleophilic attack of water.

Detailed Methodology

Scale: 1.0 mmol (adaptable to gram-scale).

Reagents:

  • Substrate: 2-Iodo-4-methylphenol (or analog) (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (2.2 mg, 1 mol%)

  • Base: K₂CO₃ (276 mg, 2.0 mmol)

  • Solvent: PEG-400 (2 mL) / H₂O (2 mL)

  • Gas: Carbon Monoxide (CO) balloon (approx. 1 atm)

Step-by-Step Protocol:

  • Setup: Charge a 25 mL Schlenk tube or heavy-walled pressure vial with the substrate, K₂CO₃, and Pd(OAc)₂.

  • Solvation: Add PEG-400 and distilled water. The mixture will be heterogeneous.

  • Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Argon (3x) to remove O₂.

  • CO Introduction: Carefully insert a needle connected to a CO balloon. Purge the headspace for 30 seconds (vent via a second needle), then remove the vent needle to pressurize.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Note: Electron-deficient phenols may require mild heating (50°C).

  • Quench & Workup:

    • Vent CO (in a fume hood).

    • Dilute with water (10 mL).

    • Crucial Step: Acidify carefully with 1M HCl to pH 2. The product usually precipitates as a solid.

    • Extract with Ethyl Acetate (3 x 10 mL) if precipitation is incomplete.[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: >85% for iodo-precursors; 60-75% for bromo-precursors (may require heating).

Protocol B: C5-Diversification via Suzuki Coupling

Objective: Introduction of aryl/heteroaryl groups at the 5-position of 5-bromo-2-hydroxybenzoic acid. Challenge: Free carboxylic acids and phenols can poison catalysts. Solution: Use of a water-soluble catalytic system or "ligand-free" aqueous conditions to maintain solubility of the anionic intermediate.

Reaction Pathway

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 5-Bromo-Salicylic Acid BaseStep Base Activation (OH- / CO3--) OxAdd->BaseStep TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the cross-coupling of unprotected salicylic acids.

Detailed Methodology

Scale: 1.0 mmol.

Reagents:

  • Substrate: 5-Bromo-2-hydroxybenzoic acid (217 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (1 mol%) or Pd/C (10 wt%, 5 mol% for recyclability)

  • Base: Na₂CO₃ (318 mg, 3.0 mmol)

  • Solvent: H₂O (5 mL) / Ethanol (1 mL)

Step-by-Step Protocol:

  • Solubilization: In a round-bottom flask, dissolve the 5-bromo-2-hydroxybenzoic acid and Na₂CO₃ in water. The solution should be clear (formation of disodium salt).

  • Addition: Add the boronic acid and ethanol (to aid boronic acid solubility).

  • Catalyst: Add Pd(OAc)₂ or Pd/C.

  • Reaction: Heat to 70–80°C under air (if using robust Pd/C) or Argon (if using Pd(OAc)₂) for 4–6 hours.

    • Monitoring: TLC (eluent: MeOH/DCM 1:9, visualize with UV/FeCl₃).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through Celite to remove Pd/C (if used).[4]

    • Acidification: Slowly add 2M HCl to the filtrate until pH 1–2. The product (5-phenyl-2-hydroxybenzoic acid) will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Data Summary & Optimization Table

ParameterHydroxycarbonylation (Route A)Suzuki Coupling (Route B)
Primary Substrate 2-Iodo-4-substituted phenol5-Bromo-2-hydroxybenzoic acid
Key Reagent CO (1 atm) or Mo(CO)₆Aryl Boronic Acid
Catalyst Pd(OAc)₂ (Ligand-Free)Pd(OAc)₂ or Pd/C
Solvent System PEG-400 / H₂OH₂O / EtOH
Temperature 25°C - 50°C70°C - 80°C
Limiting Factor Availability of Iodo-phenolsSolubility of Boronic Acids
Green Score High (PEG/Water, mild T)High (Aqueous, recyclable Pd/C)

Troubleshooting & Expert Tips

  • Pd-Black Formation: If the reaction solution turns black and conversion stops, the catalyst has aggregated.

    • Fix: Increase the ligand/stabilizer loading (e.g., add TBAB or more PEG-400) or switch to a defined catalyst like PdCl₂(dppf) .

  • Incomplete Carbonylation:

    • Fix: Ensure efficient stirring. CO has low solubility in water; the reaction occurs at the gas-liquid interface. High-speed stirring (>800 rpm) is critical.

  • Purification of Polar Acids:

    • Salicylic acids are polar and can streak on silica.

    • Tip: Avoid column chromatography if possible. Use acid-base extraction (dissolve in NaHCO₃, wash with DCM, acidify aqueous layer, filter precipitate) for >95% purity.

References

  • Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions.

    • Source: Organic Chemistry Portal / Synthesis 2015.
    • URL:[Link]

  • General Method for the Synthesis of Salicylic Acids from Phenols Through Palladium-Catalyzed Silanol-Directed C-H Carboxyl

    • Source: Angewandte Chemie Int.[5] Ed. (via NIH).

    • URL:[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin (Protocol Basis).

    • Source: Rose-Hulman Institute of Technology.
    • URL:[Link]

  • Palladium-Catalyzed Hydroxycarbonylation of Aryl and Vinyl Triflates by in situ Gener

    • Source: Synthesis 2006 (via Organic Chemistry Portal).
    • URL:[Link]

  • Palladium-Catalyzed Synthesis of 5-Aryl-1,4-benzodiazepin-2-ones (Context for Amino Acid Directed Aryl

    • Source: Chemical Communic
    • URL:[Link]

Sources

Application

purification of biphenyl carboxylic acids by recrystallization

Application Note & Protocol Topic: High-Purity Recovery of Biphenyl Carboxylic Acids via Recrystallization Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Recovery of Biphenyl Carboxylic Acids via Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Biphenyl Carboxylic Acid Applications

Biphenyl carboxylic acids are a class of organic compounds featuring a biphenyl backbone and a carboxylic acid functional group. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen.[1] Their rigid structure and versatile chemical handles also make them valuable in materials science for creating liquid crystals and heat-resistant polymers.

The efficacy and safety of these high-value compounds are directly contingent on their purity. Impurities, often remnants from synthesis—such as unreacted starting materials, catalysts (e.g., palladium from Suzuki-Miyaura coupling), or side-products—can alter biological activity, introduce toxicity, or compromise the performance of materials.[1][2]

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to isolate the target compound from its impurities.[3][4] It is the primary method for purifying solid organic compounds and is predicated on the principle that the solubility of most solids increases with temperature.[3][5] This application note provides a detailed guide to the principles and a practical protocol for the recrystallization of biphenyl carboxylic acids, using 4-biphenylcarboxylic acid as a representative model.

The Science of Recrystallization: A Mechanistic Overview

Recrystallization is a selective process that, when executed correctly, allows molecules of the desired compound to self-assemble into a crystal lattice, excluding dissimilar impurity molecules.[3] The success of the technique hinges on the selection of an appropriate solvent system where the target compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature.

The process systematically removes three main types of impurities:

  • Insoluble Impurities: These are contaminants that do not dissolve in the hot recrystallization solvent and are removed via hot filtration.

  • Soluble Impurities: These contaminants are soluble in the solvent at all temperatures. They are removed because they remain in the cold solvent (the "mother liquor") after the desired compound has crystallized.[3]

  • Colored Impurities: Often large, conjugated organic molecules, these can sometimes be removed by adsorbing them onto activated carbon before the hot filtration step.[6]

The controlled, slow cooling of the saturated solution is paramount. Rapid cooling can cause the compound to "crash out" of the solution as an amorphous solid or as very small crystals, trapping impurities within the rapidly forming lattice.[7] Slow cooling encourages the growth of large, well-ordered, and therefore purer, crystals.[7]

Strategic Solvent Selection for Biphenyl Carboxylic Acids

The choice of solvent is the most critical factor in a successful recrystallization.[8] Biphenyl carboxylic acids possess a dual nature: a large, non-polar biphenyl region and a highly polar carboxylic acid group.[9] This means the ideal solvent must effectively solubilize both aspects of the molecule at high temperatures.

An ideal recrystallization solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound sparingly or not at all when cold.

  • Either not dissolve impurities at all or keep them fully dissolved at all temperatures.

  • Be chemically inert to the compound.

  • Have a boiling point low enough to be easily removed from the crystals during drying.

  • Have a boiling point below the melting point of the compound.

Solvent Systems for Biphenyl Carboxylic Acids

Given their structure, single solvents of intermediate polarity or mixed-solvent systems are often effective.

Solvent SystemRationale & Use CaseBoiling Point (°C)
Aqueous Ethanol A polar, hydrogen-bonding solvent pair. The compound is dissolved in a minimum of hot ethanol, and water (the "anti-solvent") is added until the solution becomes cloudy, which is then clarified by adding a few more drops of hot ethanol.[10] Excellent for compounds with polar functional groups.Varies (78-100)
Ethyl Acetate A moderately polar solvent. Studies have shown 4-biphenylcarboxylic acid has very high solubility in hot ethyl acetate.[11] Good for a single-solvent system.77
Methanol / n-Butanol Polar, protic solvents. 4-biphenylcarboxylic acid is readily soluble in these at elevated temperatures.[11]65 / 118
Benzene / Petroleum Ether A non-polar/non-polar mixture. The compound is dissolved in hot benzene, and petroleum ether is added as the anti-solvent.[12] This system is effective for purifying aromatic acids.Varies (60-80)
Toluene / Hexane An aromatic/aliphatic mixture. Similar to the benzene system, this leverages aromatic interactions for dissolution.[13]Varies (98-111)

Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

The following workflow illustrates the logic behind selecting an appropriate solvent system.

Caption: Logic for selecting a recrystallization solvent.

Detailed Experimental Protocol: Purification of 4-Biphenylcarboxylic Acid

This protocol details the purification of crude 4-biphenylcarboxylic acid using an aqueous ethanol solvent system.

Materials and Equipment:
  • Crude 4-biphenylcarboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source (e.g., water aspirator)

  • Spatula and glass stirring rod

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Methodology:

The entire purification workflow is summarized in the diagram below.

Caption: Experimental workflow for recrystallization.
  • Dissolution:

    • Place the crude biphenyl carboxylic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat the primary solvent (ethanol) on a hot plate.

    • Add the minimum volume of hot ethanol to the flask containing the solid while stirring and heating until the solid just dissolves.[3] Keeping the volume to a minimum is crucial for maximizing recovery.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated carbon.

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the carbon.

  • Hot Gravity Filtration (If necessary):

    • This step is performed if insoluble impurities or activated carbon are present.

    • Place a stemless funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask. A stemless funnel prevents premature crystallization and clogging.[14]

    • Keep the solution near boiling and pour it through the filter paper in portions. Rinsing the original flask and the filter paper with a small amount of hot solvent will ensure a quantitative transfer.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Do not agitate the flask during this period.

    • Crystal formation should begin as the solution cools and becomes supersaturated.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[14]

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold solvent mixture to ensure a good seal.

    • Collect the crystals by pouring the cold slurry into the Büchner funnel with the vacuum applied.

    • Wash the crystals with a minimal amount of ice-cold solvent (a 50:50 ethanol/water mixture is effective here) to rinse away the impurity-laden mother liquor.[4] Using too much wash solvent or warm solvent will dissolve some of the product, reducing the yield.

  • Drying:

    • Allow air to be pulled through the crystals in the funnel for several minutes to begin the drying process.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a low-temperature oven (e.g., 60-80 °C), ensuring the temperature is well below the compound's melting point (4-biphenylcarboxylic acid MP: ~220-225 °C).[12]

Purity Assessment and Troubleshooting

Assessing Purity

The purity of the final product should be confirmed.

  • Melting Point Determination: A pure crystalline solid will have a sharp, distinct melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Compare the experimental value to the literature value.[5]

  • Percent Recovery: Calculate the yield to evaluate the efficiency of the process.

    • Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Solid) x 100% A low recovery may indicate that too much solvent was used or the compound has significant solubility in the cold solvent.[15]

Troubleshooting Common Issues
IssueProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated. OR Solution is supersaturated and requires nucleation.Boil off some of the solvent to increase concentration.[7] Scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to induce crystallization.[7]
"Oiling Out" The solution is too concentrated, or it was cooled too quickly, causing the solute to separate as a liquid above its melting point in the solvent.[15]Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly.[15]
Low Recovery/Yield Too much solvent was used; compound is soluble in cold solvent; crystals were washed with too much or warm solvent; premature crystallization during hot filtration.Evaporate a sample of the mother liquor to see if significant solid remains.[15] Ensure filtration and washing solvents are ice-cold and used sparingly. Ensure the funnel is pre-warmed for hot filtration.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing carbon step.

References

  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ResearchGate. (n.d.). Recrystallization. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Journal of Chemical Education. (1941). Theory, Scope, and Methods of Recrystallization. [Link]

  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • University of Johannesburg. (2014). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical Education. (1983). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Organic Process Research & Development. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

  • ACS Publications. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Google Patents. (n.d.).
  • Unknown Source. (n.d.). recrystallization, filtration and melting point. [Link]

  • University of Missouri–Kansas City. (2006). Crystallization. [Link]

  • Unknown Source. (2009). Experiment 9 — Recrystallization. [Link]

  • HBCSE. (n.d.). Recrystallization. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid

[1] Status: Operational | Ticket ID: SOL-2H5M-2024 | Tier: Level 3 (Senior Scientist Support)[1] Executive Summary & Chemical Profile User Query: I cannot get 2-hydroxy-5-(2-methoxyphenyl)benzoic acid to dissolve in wate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Ticket ID: SOL-2H5M-2024 | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary & Chemical Profile

User Query: I cannot get 2-hydroxy-5-(2-methoxyphenyl)benzoic acid to dissolve in water/media. It precipitates immediately upon dilution from DMSO.

Scientist's Analysis: This compound is a hydrophobic derivative of salicylic acid. Structurally, it consists of a salicylic acid core substituted at the 5-position with a lipophilic 2-methoxyphenyl group.[1] This modification significantly increases its partition coefficient (LogP), making it behave similarly to Diflunisal (Class II/IV BCS drug).[1]

The core issue is pH-dependent ionization . In water (pH ~7) or acidic environments, the molecule exists in its protonated, neutral form, which has crystal lattice energy too high to be overcome by water solvation.[1] To dissolve it, you must convert it into its ionized (carboxylate) salt form or use a cosolvent system.[1]

PropertyValue (Estimated/Analogous)Implication
Molecular Weight ~244.24 g/mol Small molecule, but rigid structure.[1]
pKa (Carboxyl) ~2.9 – 3.5Below pH 4, it is >90% insoluble neutral acid.[1]
pKa (Phenolic) > 10.0Relevant only at very high pH.[1]
LogP ~3.5 – 4.0Highly lipophilic; prefers organic solvents.[1]
Water Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble without modification.[1]
Troubleshooting Workflows
Visual Guide: Solubility Decision Tree

Use this logic flow to select the correct protocol for your specific application.

Solubility_Decision_Tree Start Start: Define Application AppType What is the end use? Start->AppType Chem Chemical Synthesis / Analysis AppType->Chem Analytical Bio Biological Assay (Cells/In Vivo) AppType->Bio Biological Solvent Use Organic Solvent (DMSO, Ethanol, Methanol) Chem->Solvent ConcCheck Required Final Concentration? Bio->ConcCheck LowConc Low (< 100 µM) ConcCheck->LowConc HighConc High (> 100 µM) ConcCheck->HighConc DMSO_Spike Protocol B: Cosolvent Spike (DMSO < 0.5%) LowConc->DMSO_Spike Toxicity Is High pH or DMSO toxic? HighConc->Toxicity pH_Shift Protocol A: pH-Switch Method (Na+ Salt Formation) Toxicity->pH_Shift No Cyclo Protocol C: Complexation (Cyclodextrins) Toxicity->Cyclo Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols
Protocol A: The pH-Switch Method (Salt Formation)

Best for: Preparing aqueous stock solutions without organic solvents.[1]

The Science: This method converts the insoluble acid (


) into its soluble sodium salt (

).[1] This is the most reliable method for aqueous stability.
  • Weighing: Weigh the desired amount of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid.

  • Alkaline Dissolution: Add a small volume of 0.1 M or 1.0 M NaOH .[1]

    • Ratio: Ensure you have at least a 1:1 molar ratio of NaOH to compound (preferably 1.1 equivalents).[1]

    • Observation: The powder should dissolve rapidly to form a clear solution.

  • Dilution: Slowly add water or buffer (PBS) to reach the final volume.

    • Critical Step: Monitor the pH. If the final pH drops below 5.0, the compound will precipitate back out.

  • Buffering: Ensure your final buffer has enough capacity to maintain pH > 6.0.[1]

Protocol B: The Cosolvent Spike

Best for: High-throughput screening (HTS) or cell assays where small DMSO percentages are tolerated.[1]

The Science: Pre-dissolving in a water-miscible organic solvent overcomes the crystal lattice energy. Rapid dilution prevents immediate recrystallization, creating a supersaturated solution.[1]

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 1000x stock (e.g., 10 mM or 50 mM).[1]

    • Note: Ethanol is a viable alternative if DMSO is toxic to your specific cell line.

  • Pre-warming: Warm the cell culture media to 37°C.

  • The Spike: While vortexing the media rapidly, inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

    • Warning: Do not add the DMSO stock to the side of the tube; it will create a local high-concentration zone and precipitate.

Protocol C: Cyclodextrin Complexation

Best for: In vivo studies or high-concentration delivery where pH > 8 is unsafe.

The Science: The hydrophobic phenyl ring of the molecule inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in water.[1]

  • Addition: Add the solid compound to the HPβCD solution.

  • Energy Input: Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Filtration: Filter sterilize (0.22 µm). The resulting solution is usually stable at neutral pH.

Mechanism of Failure (Why it precipitates)

Understanding the ionization states is critical. The molecule behaves as a "hydrophobic switch" based on pH.

Ionization_Mechanism Acid Acid Base Base Acid->Base  Add NaOH   Equilibrium pKa ~ 3.5 Base->Acid  Add HCl / Acidic Media  

Figure 2: The equilibrium between the insoluble protonated form and the soluble ionized salt form.[1]

Frequently Asked Questions (FAQ)

Q1: I dissolved it in DMSO, but when I added it to my PBS (pH 7.4), it turned cloudy. Why? A: This is "oiling out" or "crashing out." Even though pH 7.4 is above the pKa, the kinetics of crystallization can beat the kinetics of dissolution.

  • Fix: Dilute your DMSO stock into the PBS more slowly with vigorous vortexing. Alternatively, the concentration you are attempting is simply above the thermodynamic solubility limit in water, regardless of pH.

Q2: Can I use this compound in media containing Calcium or Magnesium? A: Proceed with caution. Salicylate derivatives can form insoluble complexes with divalent cations (


, 

).[1] If you see a fine white precipitate that doesn't clear with pH adjustment, it is likely the Calcium salt.
  • Fix: Use

    
    -free media for the initial dissolution, or add EDTA if compatible with your assay.[1]
    

Q3: Is the compound stable in solution? A: In DMSO, it is stable for months at -20°C. In aqueous alkaline solution (Protocol A), it is susceptible to oxidation (turning brown) over time due to the phenolic group.[1]

  • Fix: Prepare aqueous working solutions fresh daily and protect from light.

Q4: What is the maximum solubility I can expect? A:

  • Pure Water (pH 7): < 0.1 mg/mL[1]

  • 0.1 M NaOH: > 50 mg/mL

  • DMSO: > 100 mg/mL

References & Authority
  • Solubility of Salicylic Acid Derivatives:

    • Source: Yalkowsky, S. H., et al.[1] "Handbook of Aqueous Solubility Data." CRC Press.[1]

    • Context: Establishes the baseline insolubility of phenyl-substituted salicylic acids (analogous to Diflunisal).

    • Link:[1]

  • Diflunisal (Structural Analog) Properties:

    • Source: PubChem / FDA Prescribing Information.[1]

    • Context: Diflunisal (5-(2,4-difluorophenyl)salicylic acid) is the closest pharmaceutical analog.[1] It requires alkaline dissolution (pH > 7) or organic solvents, validating the protocols above.

    • Link:[1]

  • Cyclodextrin Solubilization Strategies:

    • Source: Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.

    • Context: Validates Protocol C for hydrophobic weak acids.

    • Link:[1]

  • General Protocol for Hydrophobic Compounds in Cell Culture:

    • Source: Thermo Fisher Scientific Technical Support.[1]

    • Context: Standard operating procedures for DMSO spiking and cytotoxicity limits.

    • Link:[1]

Sources

Optimization

Technical Support Center: Synthesis and Handling of 2-Hydroxy-5-arylbenzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxy-5-arylbenzoic acids. This guide is designed to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxy-5-arylbenzoic acids. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the synthesis, handling, and application of this important class of compounds. Unwanted decarboxylation is a frequent and frustrating side reaction that can significantly impact reaction yields, purity, and the overall success of a synthetic campaign. This resource provides practical, field-tested insights to help you navigate these challenges.

Understanding the Challenge: The Inherent Instability of 2-Hydroxy-5-arylbenzoic Acids

The propensity of 2-hydroxy-5-arylbenzoic acids to undergo decarboxylation stems from the electronic arrangement of the molecule. The ortho-hydroxy group plays a crucial role in facilitating the loss of carbon dioxide, a process that can be exacerbated by heat, strong acidic or basic conditions, and the presence of certain metal catalysts. The general mechanism often involves the formation of a stabilized intermediate that promotes the cleavage of the C-C bond between the aromatic ring and the carboxyl group.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with 2-hydroxy-5-arylbenzoic acids.

Q1: At what temperatures does decarboxylation of 2-hydroxy-5-arylbenzoic acids become a significant issue?

While there is no universal "safe" temperature, as the stability of each derivative can vary, thermal decarboxylation is a major concern at elevated temperatures. Many intentional decarboxylation reactions are carried out at temperatures exceeding 100°C, with some requiring temperatures in the 200-300°C range.[1] As a general rule, it is advisable to keep reaction temperatures as low as possible, ideally at or below room temperature, to minimize the risk of decarboxylation.[1] For temperature-sensitive compounds, conducting reactions at 0°C or even lower may be necessary.

Q2: How does pH influence the stability of 2-hydroxy-5-arylbenzoic acids?

The pH of the reaction medium can dramatically affect the rate of decarboxylation. Both strongly acidic and strongly basic conditions can promote this unwanted side reaction.[1] For aminobenzoic acids, which share some structural similarities, decarboxylation has been noted in acidic solutions.[1] It's crucial to carefully control the pH and, where possible, use buffered systems or mild, non-nucleophilic bases to maintain a pH range that favors the stability of your compound.

Q3: Can the choice of solvent impact the rate of decarboxylation?

Yes, the solvent can play a role. Protic solvents, for instance, can facilitate proton transfer, which may be involved in certain decarboxylation mechanisms. Aprotic solvents are often a better choice to minimize this risk.[1] When selecting a solvent, consider its polarity, boiling point, and potential to participate in the reaction.

Q4: Are there any general storage recommendations to ensure the long-term stability of 2-hydroxy-5-arylbenzoic acids?

Proper storage is critical for maintaining the integrity of these compounds. It is recommended to store 2-hydroxy-5-arylbenzoic acids in a cool, dry, and well-ventilated area, away from incompatible substances.[2] Containers should be tightly closed to protect from moisture and air.[2] For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., in a refrigerator or freezer) is advisable.

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges.

Issue 1: Unexpected Decarboxylation During Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for synthesizing 5-aryl-2-hydroxybenzoic acids. However, the reaction conditions, which often involve heat and a basic medium, can trigger decarboxylation.

start Decarboxylation Observed in Suzuki Coupling check_temp Review Reaction Temperature start->check_temp temp_high Is Temperature > 80°C? check_temp->temp_high check_base Evaluate Base Choice and Equivalents base_strong Using Strong Base (e.g., NaOH, KOH)? check_base->base_strong check_degas Assess Degassing Procedure degas_ineffective Inadequate Degassing? check_degas->degas_ineffective protecting_group Consider Protecting Group Strategy no_pg Is Carboxylic Acid Unprotected? protecting_group->no_pg temp_high->check_base No lower_temp Action: Lower Temperature (e.g., 60-80°C) temp_high->lower_temp Yes base_strong->check_degas No milder_base Action: Switch to Milder Base (e.g., K2CO3, K3PO4, Cs2CO3) base_strong->milder_base Yes degas_ineffective->protecting_group No improve_degas Action: Rigorous Degassing (Freeze-Pump-Thaw or prolonged sparging) degas_ineffective->improve_degas Yes add_pg Action: Protect Carboxylic Acid (e.g., as a methyl or ethyl ester) no_pg->add_pg Yes end Optimized Reaction no_pg->end No lower_temp->check_base milder_base->check_degas improve_degas->protecting_group add_pg->end

Caption: Troubleshooting workflow for decarboxylation in Suzuki coupling.

  • Temperature Control: While many Suzuki couplings require heat, excessive temperatures can accelerate decarboxylation. If the reaction is sluggish, consider optimizing other parameters before significantly increasing the temperature.[3]

  • Base Selection: The choice of base is critical. Strong inorganic bases may promote decarboxylation. Screening milder bases such as potassium carbonate, potassium phosphate, or cesium carbonate is recommended.[3]

  • Degassing: Oxygen can lead to catalyst deactivation and side reactions.[3] Thoroughly degassing the solvent and reaction mixture is essential for a clean reaction.[3]

  • Protecting Groups: If decarboxylation remains a problem, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly effective strategy. The ester can be hydrolyzed in a subsequent step under milder conditions.

Issue 2: Decarboxylation During Amide Bond Formation

Coupling a 2-hydroxy-5-arylbenzoic acid with an amine to form an amide is another common transformation where decarboxylation can occur, particularly if the reaction requires heating or harsh activating agents.

Objective: To couple a 2-hydroxy-5-arylbenzoic acid with a primary amine while minimizing the formation of the corresponding decarboxylated byproduct.

Materials:

  • 2-Hydroxy-5-arylbenzoic acid

  • Primary amine (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add the 2-hydroxy-5-arylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in the anhydrous aprotic solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[1]

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the cooled solution. Stir for 15-20 minutes at 0°C to allow for the formation of the activated ester.[1]

  • Nucleophilic Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product using column chromatography.

  • Low Temperature: Conducting the reaction at reduced temperatures is the most effective way to disfavor the decarboxylation pathway.[1]

  • Mild Base: A non-nucleophilic, sterically hindered base like DIPEA is preferred to avoid harsh basic conditions.[1]

  • Aprotic Solvent: Using an aprotic solvent minimizes proton transfer that could facilitate decarboxylation.[1]

Protecting Group Strategies: A Proactive Approach

When working with particularly sensitive 2-hydroxy-5-arylbenzoic acids or when harsh reaction conditions are unavoidable, the use of a protecting group for the carboxylic acid is the most robust strategy to prevent decarboxylation.

Common Protecting Groups for Carboxylic Acids
Protecting GroupFormation ConditionsCleavage ConditionsAdvantages & Considerations
Methyl/Ethyl Ester Fischer esterification (e.g., MeOH/H₂SO₄) or reaction with alkyl halide and base.Saponification (e.g., LiOH, NaOH) or acidic hydrolysis.Robust, widely used. Cleavage can be harsh for sensitive substrates.
tert-Butyl Ester Reaction with isobutylene and acid catalyst.Acidic conditions (e.g., TFA in DCM).Stable to basic conditions. Cleavage is mild.
Benzyl Ester Reaction with benzyl bromide and base.Hydrogenolysis (H₂, Pd/C).Cleavage is very mild and orthogonal to many other protecting groups.
Silyl Ester Reaction with a silyl halide (e.g., TMSCl) and a non-nucleophilic base.Mildly acidic or basic conditions, or with a fluoride source (e.g., TBAF).Very mild formation and cleavage. May not be stable to chromatography.
Protecting Group Workflow

start 2-Hydroxy-5-arylbenzoic Acid protect Protect Carboxylic Acid (e.g., form methyl ester) start->protect reaction Perform Desired Synthesis Step (e.g., Suzuki Coupling, Amide Formation) protect->reaction deprotect Deprotect Carboxylic Acid (e.g., saponification) reaction->deprotect end Final Product deprotect->end

Caption: General workflow incorporating a protecting group strategy.

Summary of Key Preventative Measures

ParameterCondition to AvoidRationale
Temperature Elevated temperatures (>80-100°C)High temperatures provide the activation energy for decarboxylation.[1]
pH Strongly acidic or basic conditionsCan catalyze the removal of the carboxyl group.[1]
Reaction Time Unnecessarily long reaction timesProlonged exposure to even mild destabilizing conditions can lead to product loss.
Atmosphere Presence of oxygen in certain catalytic reactionsCan lead to catalyst degradation and side reactions that may promote decarboxylation.[3]

By understanding the underlying mechanisms of decarboxylation and proactively implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors with 2-hydroxy-5-arylbenzoic acids.

References

  • Liu, A. (2020).
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (n.d.).
  • Liu, A. (2020).
  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • ChemicalBook. (n.d.). 2-Hydroxy-5-nitrobenzoic acid(96-97-9).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyphenyl Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the unique challenges posed by 2-methoxyphenyl substrates in cross-coupling reactions. The inherent steric bulk and coordinating ability of the ortho-methoxy group demand carefully tailored strategies. This document provides the mechanistic insights and practical protocols required for success.

Part A: Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to problem-solving.

Issue 1: My Suzuki-Miyaura coupling with a 2-methoxyphenylboronic acid has stalled or gives low yield (<30%).

Question: I'm attempting to couple 2-methoxyphenylboronic acid with 2-bromo-1,3-dimethylbenzene using Pd(PPh₃)₄ and K₂CO₃ in toluene/H₂O, but the reaction is yielding mostly starting material and homocoupled byproducts. What's going wrong and how can I fix it?

Answer:

This is a classic challenge involving a tetra-ortho-substituted biaryl synthesis. The failure likely stems from two primary factors: an inadequate catalyst system and suboptimal reaction conditions that cannot overcome the severe steric hindrance.

Root Cause Analysis & Solutions:

  • Inefficient Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, is often the rate-limiting step in sterically demanding couplings.[1] The PPh₃ ligands are not bulky enough to promote the expulsion of the bulky biaryl product from the palladium center. The ortho-methoxy group can also engage in non-productive coordination with the palladium, further inhibiting the catalytic turnover.

  • Catalyst Decomposition & Protodeboronation: Standard catalysts can be unstable under prolonged heating required for hindered couplings. Furthermore, the boronic acid can degrade via protodeboronation, a process that can be accelerated by certain palladium complexes and bases.[2][3]

Recommended Strategic Adjustments:

  • Upgrade Your Ligand: Switch from PPh₃ to a modern, bulky, and electron-rich dialkylbiaryl phosphine ligand.[4] These ligands are specifically designed to accelerate both oxidative addition and reductive elimination, the two most critical steps for hindered substrates.[4][5][6]

    • Top Choices: SPhos, XPhos, or RuPhos (Buchwald-type ligands).[1]

    • Alternative: N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donor properties and steric bulk.[7]

  • Employ a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst.[8][9][10] Buchwald G3 or G4 precatalysts are particularly robust as they activate rapidly under mild conditions to generate the highly reactive monoligated L-Pd(0) species, which is crucial for hindered substrates.[10][11]

  • Optimize Base and Solvent: For sterically congested couplings, a stronger, non-aqueous base is often superior.

    • Base: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.

    • Solvent: Use an anhydrous ethereal solvent like dioxane or THF instead of toluene/water mixtures to minimize protodeboronation.

Troubleshooting Flowchart: Suzuki-Miyaura Failure

Start Low Yield in Suzuki Coupling (2-MeO-Ph Substrate) Q_Ligand Is the ligand PPh₃ or similar? Start->Q_Ligand Sol_Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) Q_Ligand->Sol_Ligand Yes Q_Catalyst Using Pd(OAc)₂ or Pd₂(dba)₃? Q_Ligand->Q_Catalyst No Sol_Ligand->Q_Catalyst Sol_Catalyst Use a Palladacycle Precatalyst (e.g., Buchwald G3/G4) Q_Catalyst->Sol_Catalyst Yes Q_Base Using aqueous base (e.g., K₂CO₃ in H₂O)? Q_Catalyst->Q_Base No Sol_Catalyst->Q_Base Sol_Base Switch to anhydrous conditions (K₃PO₄ in Dioxane) Q_Base->Sol_Base Yes End Re-run Optimized Reaction Q_Base->End No, conditions are optimized Sol_Base->End

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: My Buchwald-Hartwig amination of a 2-methoxyaniline derivative is failing.

Question: I am trying to couple 2,6-dimethylaniline with 1-bromo-2-methoxybenzene using a Pd₂(dba)₃/BINAP catalyst system with NaOt-Bu as the base. I am only observing starting materials. What is the problem?

Answer:

This transformation is challenging due to steric hindrance on both coupling partners. The catalyst system you've chosen is likely not active enough to facilitate the reaction. The primary issues are slow oxidative addition and catalyst inhibition.

Root Cause Analysis & Solutions:

  • Insufficiently Active Catalyst: While BINAP is a useful ligand, it is often not optimal for couplings involving two highly hindered partners. The catalytic cycle is likely stalled at the oxidative addition step.[12][13]

  • Steric Congestion: The combination of ortho-substituents on both the aniline and the aryl halide creates a highly congested environment around the palladium center, preventing the necessary geometric arrangements for C-N bond formation.

Recommended Strategic Adjustments:

  • Adopt a Modern Catalyst System: This is the most critical change.

    • Ligand: Use a highly hindered dialkylbiaryl phosphine ligand such as BrettPhos or a Josiphos-type ligand. These ligands are exceptionally effective for C-N couplings of hindered substrates.[12][14]

    • Precatalyst: Combine the ligand with a G3 or G4 Buchwald precatalyst. These precatalysts ensure the efficient formation of the active L-Pd(0) species, which is paramount for initiating the catalytic cycle with challenging substrates.[10]

  • Re-evaluate the Base: While NaOt-Bu is a strong base and often effective, in some highly hindered systems, a slightly different base can alter the reaction kinetics favorably. Consider screening K₃PO₄ or LiHMDS.

  • Solvent and Temperature: Anhydrous toluene or dioxane are standard and appropriate solvents. If the reaction is still sluggish with the new catalyst system, a moderate increase in temperature (e.g., from 80 °C to 110 °C) may be beneficial. Microwave irradiation can also be used to accelerate these difficult transformations.[15]

Part B: Frequently Asked Questions (FAQs)

Q1: What makes the 2-methoxy group so problematic in cross-coupling reactions?

A1: The 2-methoxy group presents a dual challenge:

  • Steric Hindrance: The methoxy group is sterically bulky. In an ortho position, it physically blocks the area around the carbon-halide (or carbon-boron) bond, making it difficult for the bulky palladium catalyst complex to approach and initiate the oxidative addition step.[16][17] This steric clash is magnified when the other coupling partner also has ortho substituents.

  • Chelation/Coordination: The oxygen atom of the methoxy group has lone pairs of electrons that can coordinate to the palladium center. This can form a stable five-membered palladacycle intermediate. While sometimes this ortho-directing effect can be beneficial, in many cases it can trap the catalyst in an off-cycle, inactive state, preventing it from participating in the desired cross-coupling pathway.[18]

Diagram: The Dual Challenge of the ortho-Methoxy Group

cluster_0 Steric Hindrance cluster_1 Inhibitory Chelation Steric Bulky Pd-Ligand complex cannot easily approach the reaction center. Steric_Img Steric_Img Chelation Oxygen lone pair coordinates to the Pd center, forming a stable, less reactive intermediate. Chelation_Img Chelation_Img

Caption: The dual inhibitory effects of a 2-methoxy substituent.

Q2: How do bulky, electron-rich phosphine ligands like SPhos or XPhos work to overcome these issues?

A2: These ligands, often called Buchwald-type ligands, are engineered with specific structural features to counteract the challenges of hindered substrates.[4]

  • Promoting Monoligation: Their immense steric bulk favors the formation of a highly reactive, 14-electron "L₁Pd(0)" species.[4][11] This coordinatively unsaturated complex is much more reactive in oxidative addition than more saturated complexes like L₂Pd(0).

  • Accelerating Reductive Elimination: The steric bulk also creates strain in the palladium(II) intermediate that precedes reductive elimination. This strain is relieved upon expulsion of the newly formed biaryl product, thus accelerating this often rate-limiting step.[5]

  • High Electron Density: The dialkylphosphino groups are strong σ-donors, which increases the electron density on the palladium atom.[5][6] This increased electron density facilitates the oxidative addition of electron-neutral or electron-rich aryl halides.

Q3: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine?

A3: NHC ligands are excellent alternatives, particularly in Suzuki-Miyaura couplings. They are even stronger σ-donors than most phosphines, which can be highly beneficial for the oxidative addition of challenging substrates like aryl chlorides.[7] They also possess significant steric bulk. Consider an NHC-Pd catalyst system (like a PEPPSI-type precatalyst) when:

  • You are using an aryl chloride, which is notoriously difficult to activate.[19]

  • Phosphine-based systems have failed or given unsatisfactory results.

  • You require very high catalyst turnover numbers, as some Pd-NHC complexes are exceptionally robust.[7]

Q4: Can changing the palladium precatalyst really make a significant difference?

A4: Absolutely. The choice of precatalyst is crucial because it dictates the efficiency and rate of formation of the active Pd(0) catalyst.[8][9]

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These require an in situ reduction step that can be slow, inefficient, and lead to the formation of inactive palladium black, especially with bulky ligands.

  • Palladacycle Precatalysts (e.g., Buchwald G3/G4, PEPPSI): These are air- and moisture-stable Pd(II) complexes that are designed for rapid and quantitative activation under the reaction conditions.[8][10][20] They generate the active monoligated Pd(0) species cleanly and efficiently, leading to more reliable and higher-yielding reactions, especially for difficult substrates.[11]

Part C: Protocols & Data

Table 1: Ligand Performance in a Sterically Hindered Suzuki-Miyaura Coupling

Reaction: 2-Methoxyphenylboronic acid + 2,6-Dimethylbromobenzene → 2-Methoxy-2',6'-dimethylbiphenyl

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O10024< 5(Typical Result)
SPhosSPhos G3 Precatalyst (1 mol%)K₃PO₄Dioxane1001292[4]
XPhosXPhos G3 Precatalyst (1 mol%)K₃PO₄Dioxane801295[4]
RuPhosRuPhos G3 Precatalyst (1 mol%)K₃PO₄Dioxane801294[4]
IPrPd-PEPPSI-IPr (1 mol%)K₃PO₄Dioxane1001688[7][19]

Yields are representative and may vary based on specific substrate purity and reaction scale.

Detailed Protocol: Robust Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls

This protocol is optimized for the coupling of a 2-methoxyphenyl boronic acid derivative with a di-ortho-substituted aryl bromide.

Materials:

  • XPhos G3 Palladacycle (1-2 mol%)

  • Aryl Bromide (1.0 equiv)

  • 2-Methoxyphenylboronic Acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl bromide)

  • Inert atmosphere glovebox or Schlenk line technique

Procedure:

  • Reaction Setup: In a glovebox, add the XPhos G3 precatalyst, the aryl bromide, the 2-methoxyphenylboronic acid, and the finely ground K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial. Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-18 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and palladium residues. Wash the pad with additional solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • OpenChemHub via YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • University of Victoria. New palladium catalyst: A mechanistic study. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • National Center for Biotechnology Information. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • PubMed. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • National Center for Biotechnology Information. Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • ResearchGate. Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions: A Theoretical Investigation. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]

  • ResearchGate. Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. [Link]

  • National Center for Biotechnology Information. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]

  • ACS Publications. Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome. [Link]

  • ResearchGate. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. [Link]

  • PubMed. Cross-coupling reactions of arylsilanols with substituted aryl halides. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sci-Hub. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. [Link]

  • National Center for Biotechnology Information. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]

  • ResearchGate. Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • ResearchGate. How to overcome Steric Hindrance?. [Link]

  • PubMed. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Center for Biotechnology Information. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

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Reference Data & Comparative Studies

Validation

Structural Characterization and Solvent-Dependent NMR Profiling of 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid

Executive Summary 2-Hydroxy-5-(2-methoxyphenyl)benzoic acid represents a specific class of biphenyl derivatives often utilized as pharmaceutical intermediates (e.g., in the synthesis of sialic acid inhibitors or non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-(2-methoxyphenyl)benzoic acid represents a specific class of biphenyl derivatives often utilized as pharmaceutical intermediates (e.g., in the synthesis of sialic acid inhibitors or non-steroidal anti-inflammatory drugs) and as ligands in coordination chemistry.

This guide provides a technical comparison of NMR acquisition strategies, specifically evaluating Solvent Selection (DMSO-d₆ vs. CDCl₃) and Precursor Differentiation . Unlike simple aromatics, this molecule contains labile protons (COOH, OH) and a biphenyl axis that exhibits solvent-dependent conformational behavior.

Structural Context & Synthesis

To interpret the spectrum accurately, one must understand the regiochemistry established during synthesis. The compound is typically synthesized via a Suzuki-Miyaura cross-coupling between a 5-bromosalicylic acid derivative and 2-methoxyphenylboronic acid.

Experimental Workflow: Suzuki Coupling

The following diagram illustrates the synthetic pathway and the critical structural transformation monitored by NMR.

SuzukiWorkflow Start Precursor: 5-Bromo-2-hydroxybenzoic acid Catalyst Pd(PPh3)4 / K2CO3 (Suzuki Coupling) Start->Catalyst Reagent Reagent: 2-Methoxyphenylboronic acid Reagent->Catalyst Product Target: 2-Hydroxy-5-(2-methoxyphenyl) benzoic acid Catalyst->Product C-C Bond Formation

Figure 1: Synthetic pathway highlighting the formation of the biphenyl bond.[1] NMR validation focuses on the disappearance of the Br-C signal and integration of the new anisole ring.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in characterizing this molecule due to the intramolecular and intermolecular hydrogen bonding potential of the salicylate moiety.

Performance Matrix: DMSO-d₆ vs. CDCl₃[2][3]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Labile Protons (-COOH, -OH) Visible (Sharp/Broad) Invisible / V. Broad DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" labile protons, making them visible >11 ppm.
Solubility High Moderate/LowThe polar carboxyl/hydroxyl groups reduce solubility in non-polar chloroform, potentially requiring higher scan counts.
Resolution HighGoodDMSO viscosity causes slightly broader lines, but the chemical shift separation is often superior for polar aromatics.
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy signals if the sample is "wet"; CDCl₃ water is usually distinct.

Expert Insight: For full structural assignment, DMSO-d₆ is the superior choice . In CDCl₃, the rapid exchange of the phenolic and carboxylic protons often leads to peak coalescence, causing them to disappear from the spectrum entirely, preventing confirmation of the acidic functional groups.

Detailed Spectral Assignment (in DMSO-d₆)

Field Strength: 400–600 MHz | Temperature: 298 K

The spectrum is divided into three distinct zones: the Labile Zone (downfield), the Aromatic Zone (mid-field), and the Aliphatic Zone (upfield).

A. The Labile Zone (>10 ppm)
  • δ 11.0 – 14.0 ppm (Broad Singlets, 2H):

    • COOH: Typically the most downfield signal (~12–14 ppm).

    • Phenolic OH: Often appears ~10–11 ppm.

    • Note: Intramolecular H-bonding between the OH and COOH (salicylate motif) can shift these peaks significantly. In dry DMSO, they may appear as distinct singlets; in "wet" solvents, they merge.

B. The Aromatic Zone (6.8 – 8.2 ppm)

This region contains 7 aromatic protons. The biphenyl linkage creates two distinct spin systems.

Ring A (Salicylate Moiety):

  • H-6 (δ ~8.0 ppm, d, J≈2.5 Hz): The most deshielded aromatic proton due to the electron-withdrawing effect of the ortho-COOH group and the meta-aryl ring.

  • H-4 (δ ~7.7 ppm, dd, J≈8.5, 2.5 Hz): Coupled to H-3 and H-6. Deshielded by the para-COOH.

  • H-3 (δ ~7.0 ppm, d, J≈8.5 Hz): Shielded by the ortho-OH group.

Ring B (Anisole Moiety):

  • H-6' (δ ~7.3–7.5 ppm, dd): Protons adjacent to the biphenyl bond.

  • H-4' / H-5' (δ ~7.0–7.4 ppm, m): Overlapping multiplets.

  • H-3' (δ ~7.0–7.1 ppm, d/m): Ortho to the methoxy group; significantly shielded by the electron-donating oxygen.

C. The Aliphatic Zone (< 4.0 ppm)[4]
  • Methoxy (-OCH₃): δ 3.75 – 3.85 ppm (Singlet, 3H).

    • This sharp singlet is the key diagnostic peak for the successful incorporation of the anisole ring.

Signal Assignment Logic & Connectivity

The following diagram details the logical flow used to assign the protons based on scalar coupling (splitting) and electronic effects.

NMRLogic Signal_A Signal: ~8.0 ppm (d) Logic_A Ortho to COOH (EWG) Meta to Biphenyl Signal_A->Logic_A Assign_A Assignment: H-6 (Ring A) Logic_A->Assign_A Signal_B Signal: ~3.8 ppm (s) Logic_B Methoxy Group (Electron Donor) Signal_B->Logic_B Assign_B Assignment: -OCH3 Logic_B->Assign_B Signal_C Signal: ~7.0 ppm (d) Logic_C Ortho to OH (EDG) Shielding Effect Signal_C->Logic_C Assign_C Assignment: H-3 (Ring A) Logic_C->Assign_C

Figure 2: Mechanistic logic for assigning key diagnostic peaks based on substituent electronic effects (EWG = Electron Withdrawing Group; EDG = Electron Donating Group).

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this validated protocol.

Step 1: Sample Preparation[5]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use an ampoule or fresh bottle to minimize water content. Water peaks at ~3.3 ppm can obscure the methoxy signal if the water content is too high.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, gently warm (do not exceed 40°C) until clear. Filter through a glass wool plug if particulates remain.

Step 2: Instrument Parameters (400 MHz equivalent)[6]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 or 32 (Sufficient for 10mg sample).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The carboxyl and hydroxyl protons have long T1 relaxation times. A short D1 will lead to poor integration of these protons, skewing the H-count.

  • Spectral Width: -2 to 16 ppm (to capture the COOH proton).

Step 3: Processing
  • Phasing: Apply manual phasing. Automatic phasing often fails on the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to flatten the baseline around the broad labile peaks.

  • Integration: Calibrate the Methoxy singlet (3.8 ppm) to 3.00 . This provides the most accurate internal reference for the aromatic region.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Substituted Salicylic Acids

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for molecular characterization. This guide provides an in-depth comparison of the electrospray ionization (ESI)-MS/MS fragmentation patterns of salicylic acid and three of its 5-substituted derivatives: 5-aminosalicylic acid, 5-nitrosalicylic acid, and 5-sulfosalicylic acid. By examining how the electronic properties of these substituents influence fragmentation pathways, we can gain valuable insights for structural elucidation and method development.

Introduction to ESI-MS/MS Fragmentation of Salicylic Acid

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[1] When these precursor ions are subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, they fragment in predictable ways that reveal structural information.

Salicylic acid, a simple aromatic carboxylic acid, serves as our reference compound. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 137 is the precursor ion. The primary and most characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a 44 Da fragment, from the carboxylate group. This results in a prominent product ion at m/z 93, corresponding to the phenoxide anion. This decarboxylation is a common fragmentation route for aromatic carboxylic acids.

The Influence of 5-Position Substituents on Fragmentation

The nature of the substituent at the 5-position of the salicylic acid ring—whether it is electron-donating or electron-withdrawing—profoundly impacts the fragmentation cascade. This is due to the substituent's effect on the electron density distribution within the aromatic ring and its ability to stabilize or destabilize charged intermediates formed during fragmentation. Generally, electron-donating groups can facilitate charge-retention fragmentations, while electron-withdrawing groups may favor charge-migration pathways.[2]

5-Aminosalicylic Acid (5-ASA): The Role of an Electron-Donating Group

5-Aminosalicylic acid (Mesalazine) possesses an amino group (-NH₂) at the 5-position, which is a strong electron-donating group through resonance.

Negative Ion Mode ESI-MS/MS:

In negative ion mode, 5-ASA readily forms a deprotonated molecule [M-H]⁻ at m/z 152. Similar to the parent salicylic acid, the most prominent fragmentation is the loss of CO₂ (44 Da), yielding a product ion at m/z 108.[3] The electron-donating nature of the amino group enhances the electron density of the aromatic ring, which can stabilize the resulting aminophenoxide anion.

Positive Ion Mode ESI-MS/MS:

In positive ion mode, the amino group is a primary site of protonation. The fragmentation of the [M+H]⁺ ion at m/z 154 is more complex. Common fragmentation pathways for protonated amino compounds involve the loss of ammonia (NH₃).

5-Nitrosalicylic Acid: The Impact of an Electron-Withdrawing Group

The nitro group (-NO₂) in 5-nitrosalicylic acid is a potent electron-withdrawing group, both through induction and resonance. This significantly alters the fragmentation behavior compared to salicylic acid and 5-ASA.

Negative Ion Mode ESI-MS/MS:

The deprotonated molecule [M-H]⁻ of 5-nitrosalicylic acid appears at m/z 182. The strong electron-withdrawing nature of the nitro group makes decarboxylation less favorable than in salicylic acid. Instead, fragmentation pathways involving the nitro group itself are more prominent. A characteristic loss is that of nitric oxide (NO), a 30 Da fragment.[4]

Positive Ion Mode ESI-MS/MS:

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 184 can undergo characteristic fragmentations. Studies on similar nitroaromatic compounds have shown that losses of water (H₂O) and the NO radical are common fragmentation pathways.[4]

5-Sulfosalicylic Acid: Fragmentation Directed by the Sulfonic Acid Group

5-Sulfosalicylic acid contains a sulfonic acid group (-SO₃H), which is a strong acid and a strong electron-withdrawing group.

Negative Ion Mode ESI-MS/MS:

In negative ion mode, 5-sulfosalicylic acid can form a singly deprotonated ion [M-H]⁻ at m/z 217 or a doubly deprotonated ion [M-2H]²⁻ at m/z 108.5, depending on the solution pH. For the singly charged precursor, the most characteristic fragmentation is the loss of sulfur trioxide (SO₃), an 80 Da fragment, a process known as desulfonation. This results in a product ion corresponding to the deprotonated salicylic acid at m/z 137. This dominant fragmentation is a hallmark of aromatic sulfonic acids.[5]

Positive Ion Mode ESI-MS/MS:

The fragmentation in positive ion mode is expected to be less straightforward. Protonation can occur on the sulfonic acid group or the carboxylic acid group. Fragmentation may involve losses of water and SO₃.

Comparative Summary of Fragmentation Patterns

CompoundMolecular WeightIonization ModePrecursor Ion (m/z)Key Fragment Ion(s) (m/z)Neutral Loss (Da)
Salicylic Acid 138.12Negative1379344 (CO₂)
5-Aminosalicylic Acid 153.14Negative15210844 (CO₂)
5-Nitrosalicylic Acid 183.12Negative18215230 (NO)
5-Sulfosalicylic Acid 218.18Negative21713780 (SO₃)

Experimental Protocols

Sample Preparation:

  • Prepare individual stock solutions of salicylic acid, 5-aminosalicylic acid, 5-nitrosalicylic acid, and 5-sulfosalicylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solutions with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separation if analyzing a mixture.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of all compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: ESI positive and negative.

  • Scan Type: Product ion scan.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each compound to achieve sufficient fragmentation (typically in the range of 10-40 eV).

Visualizing Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for each compound in negative ion mode.

Salicylic_Acid_Fragmentation Salicylic Acid [M-H]⁻\nm/z 137 Salicylic Acid [M-H]⁻ m/z 137 Phenoxide Anion\nm/z 93 Phenoxide Anion m/z 93 Salicylic Acid [M-H]⁻\nm/z 137->Phenoxide Anion\nm/z 93 - CO₂ (44 Da) Aminosalicylic_Acid_Fragmentation 5-Aminosalicylic Acid [M-H]⁻\nm/z 152 5-Aminosalicylic Acid [M-H]⁻ m/z 152 Aminophenoxide Anion\nm/z 108 Aminophenoxide Anion m/z 108 5-Aminosalicylic Acid [M-H]⁻\nm/z 152->Aminophenoxide Anion\nm/z 108 - CO₂ (44 Da)

Caption: Fragmentation of 5-Aminosalicylic Acid

Nitrosalicylic_Acid_Fragmentation 5-Nitrosalicylic Acid [M-H]⁻\nm/z 182 5-Nitrosalicylic Acid [M-H]⁻ m/z 182 Fragment Ion\nm/z 152 Fragment Ion m/z 152 5-Nitrosalicylic Acid [M-H]⁻\nm/z 182->Fragment Ion\nm/z 152 - NO (30 Da)

Caption: Fragmentation of 5-Nitrosalicylic Acid

Sulfosalicylic_Acid_Fragmentation 5-Sulfosalicylic Acid [M-H]⁻\nm/z 217 5-Sulfosalicylic Acid [M-H]⁻ m/z 217 Salicylate Anion\nm/z 137 Salicylate Anion m/z 137 5-Sulfosalicylic Acid [M-H]⁻\nm/z 217->Salicylate Anion\nm/z 137 - SO₃ (80 Da)

Caption: Fragmentation of 5-Sulfosalicylic Acid

Conclusion

The fragmentation of 5-substituted salicylic acids in ESI-MS/MS is highly dependent on the electronic nature of the substituent at the 5-position.

  • The electron-donating amino group in 5-aminosalicylic acid facilitates the characteristic loss of CO₂, similar to the parent molecule.

  • The electron-withdrawing nitro group in 5-nitrosalicylic acid directs fragmentation towards pathways involving the nitro group itself, such as the loss of NO.

  • The strongly acidic and electron-withdrawing sulfonic acid group in 5-sulfosalicylic acid leads to a dominant fragmentation pathway of desulfonation, with the loss of SO₃.

This comparative guide demonstrates the importance of considering substituent effects when interpreting mass spectra and developing analytical methods for related compounds. A thorough understanding of these fragmentation principles allows for more confident structural elucidation and the development of highly selective and sensitive quantitative assays.

References

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 330-348. [Link]

  • Asakawa, D. (2013). 5-Nitrosalicylic Acid as a Novel Matrix for In-Source Decay in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 2(1), A0019. [Link]

  • Pastorini, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B, 872(1-2), 99-106. [Link]

  • Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB Metabolomics Workshop. [Link]

  • Holčapek, M., et al. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. International Journal of Mass Spectrometry, 258(1-3), 143-152. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]

  • Pauling, L. (1960). The Nature of the Chemical Bond and the Structure of Molecules and Crystals: An Introduction to Modern Structural Chemistry (3rd ed.). Cornell University Press.
  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB Metabolomics Workshop. [Link]

Sources

Validation

UV-Vis Absorption Spectra of Biphenyl Carboxylic Acids: A Comparative Technical Guide

The following technical guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of biphenyl carboxylic acids. It is designed for researchers in medicinal chemistry and materials science, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of biphenyl carboxylic acids. It is designed for researchers in medicinal chemistry and materials science, focusing on the structural determinants of spectral properties.

Executive Summary

Biphenyl carboxylic acids are critical pharmacophores in drug discovery (e.g., NSAIDs like Diflunisal) and ligands in Metal-Organic Frameworks (MOFs). Their UV-Vis absorption profiles are not merely analytical fingerprints but direct readouts of their conformational geometry.

This guide compares the three positional isomers—2-phenylbenzoic acid (ortho) , 3-phenylbenzoic acid (meta) , and 4-phenylbenzoic acid (para) . The central finding is that steric inhibition of resonance (SIR) in the ortho-isomer drastically decouples the


-system, resulting in a hypsochromic (blue) shift that mimics the parent benzoic acid, whereas the para-isomer exhibits a strong bathochromic (red) shift due to extended conjugation.

Theoretical Framework: Sterics, Twist, and Conjugation

To interpret the spectra, one must understand the relationship between the dihedral twist angle (


)  and the resonance energy.
  • Planarity = Conjugation: For maximum

    
    -orbital overlap (conjugation), the two phenyl rings must be coplanar (
    
    
    
    ). This lowers the HOMO-LUMO gap, reducing the energy required for excitation and shifting absorption to longer wavelengths (Red Shift).
  • Steric Hindrance = Decoupling: Bulky substituents at the ortho position (C2, C2', C6, C6') create steric clashes that force the rings to twist (

    
    ). This breaks the conjugation, effectively isolating the two aromatic chromophores.
    
Mechanism Visualization

The following diagram illustrates the causal link between steric pressure, geometric distortion, and spectral outcome.

G cluster_0 Structural Input cluster_1 Conformational State cluster_2 Electronic Effect cluster_3 Spectral Output Iso4 4-Phenylbenzoic Acid (Para-substituted) Planar Planar Geometry (θ ≈ 20-30°) Iso4->Planar Min. Sterics Iso2 2-Phenylbenzoic Acid (Ortho-substituted) Twisted Twisted Geometry (θ ≈ 50-90°) Iso2->Twisted Steric Clash Conj Extended π-Conjugation (Biphenyl System) Planar->Conj Decoup Broken Conjugation (Isolated Phenyls) Twisted->Decoup RedShift Bathochromic Shift λ_max ≈ 260-290 nm Conj->RedShift BlueShift Hypsochromic Shift λ_max ≈ 225-235 nm Decoup->BlueShift

Figure 1: Causal pathway from isomer structure to spectral shift. The ortho-isomer's steric clash forces a twist that breaks conjugation.

Comparative Spectral Analysis

The table below synthesizes data for the isomers in polar solvents (Ethanol/Methanol). Note that exact values vary slightly (


 nm) depending on solvent polarity and pH.
Table 1: UV-Vis Absorption Characteristics
CompoundStructure

(nm)

(L mol

cm

)
Spectral Character
Benzoic Acid Reference228 (Band I)272 (Band II)~11,000~800Baseline aromatic carboxylic acid spectrum.
Biphenyl Reference248~18,000Reference for conjugated phenyl-phenyl system.
4-Phenylbenzoic Acid Para260 - 265 (Main)~290 (Shoulder)> 20,000 Bathochromic Shift. Strong conjugation extends the delocalization over the entire biphenyl system.
3-Phenylbenzoic Acid Meta240 - 250 ~15,000Intermediate. Cross-conjugation allows some interaction, but less effective than the para-pathway.
2-Phenylbenzoic Acid Ortho225 - 235 ~10,000Hypsochromic Shift. Resembles benzoic acid. The twist prevents the second ring from conjugating effectively.
Detailed Comparison
1. The "Para" Effect (4-Isomer)

The 4-isomer is the most conjugated. Although not perfectly planar in solution (due to H-H repulsion), the barrier to rotation is low enough to allow significant time in near-planar conformations.

  • Observation: A strong, high-intensity band appears around 260–265 nm. This is a significant red shift compared to benzoic acid (228 nm).

  • Significance: This confirms the molecule acts as a single, extended chromophore.

2. The "Ortho" Effect (2-Isomer)

The 2-isomer suffers from Steric Inhibition of Resonance . The carboxylic acid group (or the second phenyl ring) is forced out of plane to avoid the steric bulk of the ortho-protons.[1]

  • Observation: The spectrum effectively "collapses." The

    
     retreats to ~230 nm, remarkably similar to unsubstituted benzoic acid.
    
  • Significance: The molecule behaves electronically as two separate, weakly interacting aromatic rings rather than one biphenyl system.

Experimental Protocol: Precision UV-Vis Analysis

To replicate these data for comparative studies or quality control, follow this self-validating protocol.

Reagents & Equipment[2][3]
  • Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff < 210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Matched Quartz cells (10 mm path length).

Step-by-Step Workflow
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh approx.[2][3][4] 2.0 mg of the biphenyl carboxylic acid isomer.

    • Dissolve in 10 mL of Methanol in a volumetric flask.

    • Critical: Sonicate for 5 mins to ensure complete dissolution, especially for the 4-isomer which has lower solubility.

  • Working Solution Preparation (

    
     M): 
    
    • Dilute 100

      
      L of Stock Solution into 9.9 mL of Methanol.
      
    • Target Absorbance: 0.5 - 0.8 AU (optimal linear range).

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm).

    • Validation: The baseline should be flat

      
       AU.
      
  • Measurement:

    • Replace sample solvent with Working Solution.

    • Scan parameters: Speed = Medium; Interval = 1.0 nm.

  • Data Processing:

    • Identify

      
      .[2][5][6][7][8][9][10]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (M), and
      
      
      is path length (1 cm).
Analysis Workflow Diagram

Protocol cluster_check System Suitability Start Start: Sample Preparation Weigh Weigh ~2mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to ~10⁻⁵ M (Target Abs ~0.7) Dissolve->Dilute Blank Run Solvent Blank (200-400 nm) Dilute->Blank Check Baseline Flat? Blank->Check Check->Blank No (Reclean Cuvette) Measure Acquire Spectrum (Double Beam Mode) Check->Measure Yes Calc Calculate ε (Beer-Lambert Law) Measure->Calc End Compare λ_max to Table 1 Calc->End

Figure 2: Standardized workflow for UV-Vis characterization of biphenyl derivatives.

References

  • NIST Chemistry WebBook. Biphenyl-4-carboxylic acid Spectral Data. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. 2-Phenylbenzoic acid (CID 70357). National Center for Biotechnology Information. [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Chemistry LibreTexts. Conformations of Biphenyls and Atropisomerism. [Link]

  • Karimova, N. V., et al. (2020).[11] Absorption Spectra of Benzoic Acid in Water at Different pH.[9] Physical Chemistry Chemical Physics. [Link]

Sources

Comparative

Structural Characterization Guide: 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid

This guide outlines the structural characterization framework for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid , a 5-aryl salicylic acid derivative. This compound is structurally significant as a lipophilic analog of the NS...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization framework for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid , a 5-aryl salicylic acid derivative. This compound is structurally significant as a lipophilic analog of the NSAID Diflunisal , replacing the difluorophenyl moiety with a 2-methoxyphenyl group.

The following protocols prioritize establishing structural identity, isomeric purity, and distinguishing this compound from synthetic byproducts or regioisomers (e.g., 4-aryl isomers).

Executive Analysis & Comparative Strategy

Context: In drug development, 5-aryl salicylic acids are privileged scaffolds for COX inhibition and transthyretin (TTR) stabilization. While Diflunisal is the clinical standard, the 2-methoxyphenyl analog (Target Compound) introduces a steric and electronic variation via the ortho-methoxy group. Characterization must rigorously prove the bi-aryl connectivity and the specific ortho positioning of the methoxy group, which is prone to metabolic demethylation.

Comparative Profile: Target vs. Standard Alternative

The following table contrasts the Target Compound with Diflunisal to highlight expected spectral and physicochemical differences.

FeatureTarget CompoundAlternative: DiflunisalImpact on Characterization
Structure 5-(2-methoxyphenyl)salicylic acid5-(2,4-difluorophenyl)salicylic acidTarget lacks 19F-NMR coupling; spectra will be cleaner but requires NOESY for steric proof.
Molecular Weight 244.24 g/mol 250.20 g/mol HRMS must distinguish the mass defect of -OCH₃ vs -F₂.
Electronic Effect Methoxy (+M effect, EDG)Fluorine (-I effect, EWG)Target aromatic protons will be shielded (shifted upfield) relative to Diflunisal.
H-Bonding Intramolecular (COOH···OH)Intramolecular (COOH···OH)Both show downfield OH signal (>11 ppm); Target may show secondary H-bonding with OMe.
Solubility Moderate (Lipophilic)Low (Lipophilic)Target requires DMSO-d6 for full solubility; CDCl3 may cause aggregation.

Step-by-Step Characterization Protocols

Phase I: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and fragmentation logic.

  • Method: ESI-TOF (Negative Mode).

  • Rationale: Salicylic acids ionize best in negative mode (

    
    ).
    
  • Protocol:

    • Dissolve 0.1 mg sample in MeOH.

    • Direct infusion at 5 µL/min.

    • Target Ion: Calculate

      
       for 
      
      
      
      : 243.0663 .
    • Fragmentation Criteria: Apply collision energy (20-40 eV). Look for:

      • Loss of

        
         (
        
        
        
        199):
        Characteristic of benzoic acids.
      • Loss of

        
         (
        
        
        
        228):
        Confirms the methoxy group presence.
Phase II: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous assignment of the bi-aryl linkage and regiochemistry.

1. Solvent Selection
  • Primary: DMSO-d6 .

    • Why? Disrupts intermolecular dimers, sharpening the carboxylic acid proton signal.

  • Secondary: Acetone-d6 .

    • Why? Useful if DMSO peak overlaps with the methoxy signal (~3.8 ppm), though less likely here.

2. 1H NMR Assignment Strategy (500 MHz)

The spectrum will display two distinct aromatic spin systems.

  • System A (Salicylic Core):

    • 
       ~11-14 ppm (bs, 1H):  COOH (Exchangeable).
      
    • 
       ~10-11 ppm (s, 1H):  Phenolic OH (Intramolecular H-bond stabilizes this).
      
    • 
       ~8.0 ppm (d, J=2 Hz, 1H):  H-6 (Ortho to COOH, meta to bi-aryl bond).
      
    • 
       ~7.7 ppm (dd, 1H):  H-4 (Para to OH).
      
    • 
       ~7.0 ppm (d, 1H):  H-3 (Ortho to OH).
      
  • System B (Methoxyphenyl Ring):

    • 
       ~3.80 ppm (s, 3H):  Methoxy group (
      
      
      
      ).
    • 
       ~7.0 - 7.5 ppm (m, 4H):  Complex multiplet due to lack of symmetry.
      
3. Advanced 2D NMR Logic (The "Self-Validating" Step)

To prove the structure is not the 3-isomer or 4-isomer, you must run the following:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Connection: Look for a cross-peak between H-6 (salicylate) and C-1' (methoxyphenyl ipso-carbon). This proves the C5-C1' bi-aryl bond.

    • Methoxy Location: Correlation between the

      
       protons  and C-2' .
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Conformation Check: Strong NOE between

      
        and H-3'  (neighboring ring proton).
      
    • Twist Angle: NOE between H-6 (salicylate) and H-6' (methoxyphenyl) confirms the proximity of the two rings and their twisted conformation due to steric hindrance.

Phase III: Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group environment.

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Key Diagnostic Bands:

    • 3200-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid (dimer).

    • 1660-1680 cm⁻¹: C=O stretch. Note: Lower frequency than typical benzoic acids (usually 1700+) due to internal H-bonding with the phenolic OH.

    • 2835 cm⁻¹: C-H stretch of the Methoxy group (

      
      ).
      

Visualization of Characterization Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the logical progression from crude synthesis to validated structure, emphasizing the "Go/No-Go" decision points.

CharacterizationWorkflow Start Crude Sample (2-OH-5-(2-OMe-Ph)-Benzoic Acid) HPLC Step 1: Purity Check (HPLC-UV @ 254nm) Start->HPLC MS Step 2: Mass Spec (ESI-) Target m/z: 243.06 [M-H]- HPLC->MS Purity >98% NMR_1H Step 3: 1H NMR (DMSO-d6) Check: 2 Spin Systems + OMe Singlet MS->NMR_1H Mass Confirmed NMR_2D Step 4: 2D NMR (HMBC/NOESY) *CRITICAL VALIDATION STEP* NMR_1H->NMR_2D Signals Assigned Decision Does H6 correlate to C1' (HMBC)? NMR_2D->Decision Fail Regioisomer Identified (Reject) Decision->Fail No Pass Structure Confirmed (Certificate of Analysis) Decision->Pass Yes

Caption: Logical workflow for validating the 5-aryl salicylate structure. The 2D NMR step is the critical gatekeeper against regioisomers.

Diagram 2: NMR Correlation Map (HMBC & NOESY)

This diagram visualizes the specific intramolecular interactions required to confirm the regiochemistry.

NMR_Correlations cluster_0 Key Diagnostic Correlations Salicylate Salicylate Ring (Ring A) Phenyl Methoxyphenyl Ring (Ring B) Salicylate->Phenyl Bi-aryl Bond H6 H-6 (Proton) C1_prime C-1' (Carbon) H6->C1_prime HMBC (Linkage Proof) OMe OMe Group (3.8 ppm) H3_prime H-3' (Proton) OMe->H3_prime NOE (Spatial Proximity)

Caption: Key NMR correlations. Blue solid line = HMBC (bond connectivity); Red dashed line = NOE (spatial proximity).

References

  • PubChem. Diflunisal (Compound Summary). National Library of Medicine.[1] Available at: [Link][2]

  • Wishart, D.S., et al. HMDB: The Human Metabolome Database (Salicylic Acid Derivatives). Nucleic Acids Res. Available at: [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J.Spectrometric Identification of Organic Compounds. (General reference for NMR bi-aryl assignment logic).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-hydroxy-5-(2-methoxyphenyl)benzoic Acid

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid. As researchers and drug development professionals, our responsibility extends...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural steps, but the underlying rationale, ensuring that our practices are both compliant and scientifically sound.

Section 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 2-hydroxy-5-(2-methoxyphenyl)benzoic acid is not widely available, we can infer its likely properties from structurally similar benzoic acid derivatives. This process of surrogate analysis is a standard practice in chemical safety assessment for novel or uncommon compounds.

Based on data from related compounds, 2-hydroxy-5-(2-methoxyphenyl)benzoic acid should be handled with caution, assuming it may present the following hazards.

Hazard Profile of Related Benzoic Acid Derivatives
Compound Known Hazards
Benzoic AcidCauses skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Combustible solid.[3][4]
2-Hydroxy-5-methoxybenzoic acidNot classified as a hazardous substance or mixture, but standard laboratory hygiene should be observed.[5]
2-Methoxybenzoic acidCauses skin and serious eye irritation; may cause respiratory irritation.[2][6]

Core Principle: In the absence of specific data, the compound must be treated as potentially hazardous. The primary risks are likely to be skin and eye irritation.[1][2][7] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[3] All operations that could generate dust should be performed in a chemical fume hood.[8]

Section 2: The Regulatory Framework for Laboratory Waste

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Understanding your facility's status under these regulations is critical, as it dictates the specific procedures for waste accumulation and disposal.

Generator Status: Facilities are categorized based on the quantity of hazardous waste they generate per month.[9][10]

  • Very Small Quantity Generator (VSQG): Generates ≤ 100 kg.

  • Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg.

  • Large Quantity Generator (LQG): Generates ≥ 1,000 kg.

The causality behind this system is risk-based; larger quantities of waste necessitate more stringent controls on storage time, documentation, and emergency planning.[10] For instance, an LQG faces stricter inspection schedules and reporting requirements than an SQG or VSQG.[10]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a self-validating system for the compliant disposal of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid.

Step 1: Waste Determination

This is the most critical decision point. The primary determinant is not the benzoic acid derivative itself, but what it is mixed with. Pure, unused 2-hydroxy-5-(2-methoxyphenyl)benzoic acid is typically not a listed hazardous waste. However, if it is dissolved in or mixed with an EPA-listed hazardous solvent (e.g., methanol, dichloromethane), the entire mixture is classified as hazardous waste.[11]

The following workflow illustrates the decision-making process.

G Diagram 1: Waste Determination Workflow start Waste Containing 2-hydroxy-5-(2-methoxyphenyl)benzoic Acid decision1 Is the waste mixed with an EPA-listed hazardous substance (e.g., certain solvents)? start->decision1 decision2 Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) decision1->decision2 No   process_haz Label as HAZARDOUS WASTE per 40 CFR § 262.15 decision1->process_haz  Yes decision2->process_haz  Yes process_nonhaz Label as Non-Hazardous Chemical Waste decision2->process_nonhaz No   end_haz Manage in Satellite Accumulation Area (SAA) & Dispose via Licensed Vendor process_haz->end_haz end_nonhaz Dispose via Institutional Protocol for Non-Hazardous Chemical Waste (Consult EHS) process_nonhaz->end_nonhaz

Caption: Waste determination workflow for laboratory chemicals.

Step 2: Segregation and Containerization

Causality: Improper segregation is a common and costly error. Mixing non-hazardous waste with hazardous waste forces the entire volume to be managed and billed as the more expensive hazardous waste stream.

  • Select an Appropriate Container: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is suitable for solid benzoic acid derivatives. Ensure the container is clean and free from leaks.[3]

  • Labeling: This is a critical compliance point.

    • If Hazardous: The container must be labeled with the words "Hazardous Waste."[9][10] The label must also clearly identify the contents (e.g., "2-hydroxy-5-(2-methoxyphenyl)benzoic Acid in Methanol") and indicate the specific hazards (e.g., Flammable, Toxic) using pictograms or text.[10]

    • If Non-Hazardous: Label clearly with the chemical name to prevent accidental mixing.

  • Keep Containers Closed: Waste containers must be sealed at all times except when adding waste. This is to prevent the release of vapors and to avoid spills.

Step 3: On-Site Accumulation

Laboratories are permitted to store waste in designated Satellite Accumulation Areas (SAAs) , which are located at or near the point of generation.[9]

  • SAA Requirements: The SAA must be under the control of the operator. There is a volume limit of 55 gallons for hazardous waste in an SAA.[9]

  • Date Labeling: Do not write an accumulation start date on containers stored in an SAA.[10] The date is only applied once the container is full and moved to a Central Accumulation Area (CAA) to await pickup by a vendor.[10] This date is critical as it marks the beginning of the regulatory time limit for on-site storage (e.g., 90 or 180 days depending on generator status).[10]

Step 4: Final Disposal

Under no circumstances should 2-hydroxy-5-(2-methoxyphenyl)benzoic acid or its solutions be disposed of down the drain or in regular trash.[4][8]

  • Engage a Licensed Vendor: All chemical waste, whether classified as hazardous or non-hazardous, must be disposed of through a licensed and reputable waste disposal company.[12][13] These vendors are equipped to handle, transport, and process chemical waste in accordance with all federal and state regulations.[9]

  • Treatment Method: The most common disposal method for solid organic compounds like this is incineration at a permitted facility.[6]

Section 4: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Control and Evacuate: Secure the area and alert personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear safety glasses, gloves, and a lab coat.

  • Contain and Clean:

    • For a solid spill, gently sweep up the material, avoiding the generation of dust.[3][8] Using a HEPA-filtered vacuum designed for chemical dust is also an option.[4]

    • Do not add water, as this may spread the material.[3]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

By adhering to this comprehensive guide, researchers can ensure the disposal of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid is managed safely, responsibly, and in full compliance with regulatory standards, thereby upholding the highest principles of scientific practice.

References

  • Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: SAFETY DATA SHEET (for a related compound) Source: AFG Bioscience URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Benzoic Acid Uses and Safe Handling: A Comprehensive Guide Source: U.S. Hazmat Rentals URL: [Link]

  • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: SDS of Benzoic Acid: Important Data and Information Collected Source: KHA Online-SDS URL: [Link]

  • Title: C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal Source: C&EN, YouTube URL: [Link]

  • Title: Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

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